Vandetanib-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H24BrFN4O2 |
|---|---|
Molecular Weight |
481.31 g/mol |
IUPAC Name |
N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i3+1,4+1,9+1,15+1,17+1,18+1 |
InChI Key |
UHTHHESEBZOYNR-YLFBDGEISA-N |
Isomeric SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3N[13C]4=[13C]([13CH]=[13C]([13CH]=[13CH]4)Br)F)OC |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC |
Origin of Product |
United States |
Foundational & Exploratory
Vandetanib-13C6: A Comprehensive Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed characterization of Vandetanib-13C6, an isotopically labeled analog of the potent multi-targeted tyrosine kinase inhibitor, Vandetanib. This document outlines its core chemical and physical properties, provides detailed experimental protocols for its characterization, and illustrates its mechanism of action through key signaling pathways. This compound serves as a critical internal standard for pharmacokinetic and metabolic studies of Vandetanib, enabling precise quantification in complex biological matrices.
Chemical and Physical Properties
This compound shares a virtually identical chemical structure and physical properties with its parent compound, Vandetanib, with the key difference being the incorporation of six Carbon-13 isotopes. This isotopic labeling results in a higher molecular weight. The following table summarizes the key chemical and physical properties.
| Property | Value | Reference |
| Chemical Name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(((1-methylpiperidin-4-yl)methyl)oxy)quinazolin-4-amine-13C6 | Inferred from parent compound |
| Molecular Formula | C₁₆¹³C₆H₂₄BrFN₄O₂ | [1] |
| Molecular Weight | 481.35 g/mol | Calculated |
| CAS Number | 1261397-03-8 | [2] |
| Appearance | White to off-white or pale-yellow solid powder | [2][3] |
| Melting Point | Approximately 235°C | [4] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers. | [5][6] |
| pKa | 5.2 (aminoquinazolone moiety), 9.4 (piperidine moiety) | [4] |
| LogP | 4.7 (n-octanol/water at pH 11) | [4] |
| Stability | Stable solid. In solution, degradation may occur under acidic, oxidative, and light-stressed conditions. | [4] |
Experimental Protocols
Robust analytical methods are essential for confirming the identity, purity, and quality of this compound. The following protocols are adapted from validated methods for Vandetanib and are suitable for the characterization of its isotopically labeled form.
Identity Confirmation by Mass Spectrometry
Objective: To confirm the molecular identity and isotopic enrichment of this compound.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 1 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
-
Data Analysis:
-
Confirm the presence of the parent ion corresponding to the calculated molecular weight of this compound.
-
Analyze the fragmentation pattern to ensure it is consistent with the known structure of Vandetanib.
-
Assess the isotopic purity by comparing the signal intensity of the 13C6-labeled compound to any unlabeled Vandetanib present.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10][11][12][13]
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Data Analysis:
-
Calculate the area percent of the main this compound peak relative to the total area of all observed peaks to determine the purity. The retention time should be consistent across injections.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology: ¹H NMR Spectroscopy.
-
Sample Preparation:
-
Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Spectrometer Conditions:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Standard ¹H NMR.
-
-
Data Analysis:
-
The resulting ¹H NMR spectrum should be consistent with the structure of Vandetanib.[3][15] The chemical shifts and coupling constants should match those reported for the parent compound. The presence of the six 13C atoms may lead to observable 13C-¹H coupling, providing further structural confirmation.
-
Mechanism of Action and Signaling Pathways
Vandetanib is a multi-targeted inhibitor of several receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. By binding to the ATP-binding site of these kinases, Vandetanib blocks their phosphorylation and subsequent activation of downstream signaling cascades. The primary targets of Vandetanib are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the RET (Rearranged during Transfection) proto-oncogene.[2][16][17][18][19][20][21][22][23][24][25][26][27]
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by Vandetanib.
References
- 1. researchgate.net [researchgate.net]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vandetanib (443913-73-3) 1H NMR [m.chemicalbook.com]
- 4. tga.gov.au [tga.gov.au]
- 5. cellgs.com [cellgs.com]
- 6. medkoo.com [medkoo.com]
- 7. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple, Accurate and Efficient High Performance Liquid Chromatographic Method for Determination of Vandetanib in Bulk and in Pharmaceutical Forms | Journal of Pharmaceutical Research International [journaljpri.com]
- 13. saspublishers.com [saspublishers.com]
- 14. impactfactor.org [impactfactor.org]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
- 21. glpbio.com [glpbio.com]
- 22. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 23. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Modulation of VEGF Receptor 2 signaling by Protein Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
Unraveling the Metabolic Impact of Vandetanib: A Technical Guide to its Mechanism of Action Using 13C Labeling
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of Vandetanib, a multi-targeted tyrosine kinase inhibitor. It is intended for researchers, scientists, and drug development professionals interested in understanding the intricate cellular effects of this anti-cancer agent. This document details the established inhibitory actions of Vandetanib on key signaling pathways and proposes a comprehensive framework for investigating its metabolic impact using stable isotope tracing with 13C labeling.
Introduction to Vandetanib
Vandetanib is an orally active small molecule inhibitor that simultaneously targets several receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] By inhibiting these pathways, Vandetanib exerts a dual effect of suppressing tumor cell proliferation and survival, as well as inhibiting the formation of new blood vessels that supply tumors with essential nutrients.[1]
Quantitative Inhibitory Activity of Vandetanib
The potency of Vandetanib against its primary targets and its anti-proliferative effects in cancer cell lines have been quantified in numerous studies. The following tables summarize key inhibitory concentration (IC50) values, providing a quantitative measure of Vandetanib's efficacy.
Table 1: Vandetanib IC50 Values Against Target Kinases
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 40[2] |
| VEGFR-3 | 110[2] |
| EGFR | 500[2] |
| RET | 130[2] |
Table 2: Vandetanib Anti-Proliferative IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| TKKK | Cholangiocarcinoma | 0.22[3] |
| TGBC24TKB | Cholangiocarcinoma | 4.5[3] |
| OZ | Cholangiocarcinoma | 12.2[3] |
| HuCCT1 | Cholangiocarcinoma | 10[3] |
| PC-9 | Lung Cancer | 0.14[3] |
Core Signaling Pathways Targeted by Vandetanib
Vandetanib's mechanism of action is rooted in its ability to disrupt key signaling cascades that drive cancer progression. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical VEGFR, EGFR, and RET signaling pathways and indicate the point of inhibition by Vandetanib.
VEGFR Signaling Pathway
Caption: Vandetanib inhibits VEGFR-2 signaling, blocking downstream pathways like PI3K/AKT and RAS/MAPK.
EGFR Signaling Pathway
Caption: Vandetanib blocks EGFR activation, thereby inhibiting downstream PI3K/AKT and RAS/MAPK pathways.
RET Signaling Pathway
Caption: Vandetanib inhibits the RET signaling cascade, impacting cell proliferation and survival.
Investigating Metabolic Reprogramming with 13C Labeling
While the effects of Vandetanib on signaling pathways are well-documented, its impact on cellular metabolism remains an area ripe for investigation. 13C stable isotope labeling coupled with mass spectrometry offers a powerful approach to trace the metabolic fate of key nutrients and quantify metabolic pathway fluxes. This allows for a detailed understanding of how Vandetanib may reprogram cancer cell metabolism.
Hypothetical Experimental Workflow
The following workflow outlines a proposed experiment to investigate the metabolic effects of Vandetanib using [U-13C]-glucose as a tracer.
Caption: Proposed workflow for 13C metabolic flux analysis to study Vandetanib's effects.
Expected Quantitative Data from 13C Labeling
The 13C labeling experiment is expected to yield quantitative data on the fractional enrichment of metabolites and the calculated metabolic fluxes. This data can reveal how Vandetanib alters key metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Table 3: Hypothetical Mass Isotopologue Distribution (MID) for Citrate
| Isotopologue | Control (%) | Vandetanib-Treated (%) |
| M+0 | 5 | 15 |
| M+1 | 10 | 20 |
| M+2 | 40 | 35 |
| M+3 | 15 | 10 |
| M+4 | 20 | 15 |
| M+5 | 5 | 3 |
| M+6 | 5 | 2 |
Table 4: Hypothetical Relative Metabolic Fluxes
| Pathway/Reaction | Control (Relative Flux) | Vandetanib-Treated (Relative Flux) |
| Glycolysis | 100 | 80 |
| Pentose Phosphate Pathway | 15 | 25 |
| Pyruvate Dehydrogenase | 85 | 60 |
| Anaplerotic Carboxylation | 10 | 20 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Western Blotting for EGFR Phosphorylation
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with Vandetanib at desired concentrations for the specified duration. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-20% polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect chemiluminescence using an ECL substrate.[4][5]
VEGF ELISA
-
Sample Collection: Collect cell culture supernatants from Vandetanib-treated and control cells.
-
Assay Procedure: Coat a 96-well plate with a capture antibody against human VEGF. Add standards and samples to the wells and incubate.
-
Detection: Wash the wells and add a biotinylated detection antibody, followed by HRP-conjugated streptavidin.
-
Signal Measurement: Add a TMB substrate and stop the reaction with a stop solution. Measure the absorbance at 450 nm.[6][7][8]
MTT Cell Proliferation Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with various concentrations of Vandetanib for 24-72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS-HCl solution).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9][10][11]
Tube Formation Angiogenesis Assay
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in the presence of conditioned media from Vandetanib-treated or control cancer cells.
-
Incubation and Imaging: Incubate the plate for 4-18 hours to allow for tube formation. Capture images using a microscope.
-
Quantification: Analyze the images to quantify tube length, number of junctions, and total tube area.[12][13][14]
Wound Healing (Scratch) Assay
-
Cell Culture: Grow a confluent monolayer of cells in a 6-well plate.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment and Imaging: Wash the cells to remove debris and add fresh media containing Vandetanib or vehicle. Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.[15][16][17]
Conclusion
Vandetanib is a potent multi-targeted tyrosine kinase inhibitor that effectively disrupts key signaling pathways involved in cancer cell proliferation and angiogenesis. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The proposed application of 13C labeling and metabolic flux analysis offers a promising avenue to further elucidate the metabolic reprogramming induced by Vandetanib, potentially uncovering novel therapeutic vulnerabilities and biomarkers of response. This integrated approach, combining signaling pathway analysis with metabolomics, will be instrumental in advancing our understanding of Vandetanib and optimizing its clinical application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vandetanib (ZD6474), an inhibitor of VEGFR and EGFR signalling, as a novel molecular-targeted therapy against cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. file.elabscience.com [file.elabscience.com]
- 8. content.abcam.com [content.abcam.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promocell.com [promocell.com]
- 14. n-genetics.com [n-genetics.com]
- 15. Angiogenesis Assays [sigmaaldrich.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. cellbiolabs.com [cellbiolabs.com]
Preliminary In Vitro Studies with Vandetanib-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is an orally active, multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer therapy by inhibiting key pathways involved in tumor growth and angiogenesis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2][3][4][5][6] Vandetanib-13C6 is the stable isotope-labeled counterpart of Vandetanib, utilized in research for tracer studies and quantitative analysis. This guide provides an in-depth overview of the preliminary in vitro studies conducted with Vandetanib, offering valuable insights for researchers in the field of oncology and drug development.
Mechanism of Action
Vandetanib exerts its anti-cancer effects by competitively inhibiting the ATP-binding site in the catalytic domain of several tyrosine kinases.[1][6] This inhibition blocks the phosphorylation and subsequent activation of these receptors, leading to the disruption of downstream signaling pathways critical for cell proliferation, survival, and angiogenesis, such as the PI3K/AKT and MAPK pathways.[1][7] By simultaneously targeting VEGFR, EGFR, and RET, Vandetanib provides a multi-pronged approach to cancer treatment, addressing both tumor cell growth and the formation of new blood vessels that supply nutrients to the tumor.[1][2]
Quantitative Data Summary
The in vitro potency of Vandetanib has been evaluated across various cell-free assays and cell lines. The following tables summarize the key inhibitory concentrations (IC50) and cellular effects observed in these studies.
Table 1: IC50 Values of Vandetanib in Cell-Free Kinase Assays
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 40[3] |
| VEGFR-3 | 110[3] |
| EGFR | 500[3] |
Table 2: IC50 Values of Vandetanib in Cellular Assays
| Cell Line / Model | Assay Type | IC50 |
| HUVEC (VEGF-stimulated) | Proliferation | 60 nM[8] |
| HUVEC (EGFR-stimulated) | Proliferation | 170 nM[8] |
| HUVEC Co-culture | Tube Formation (Branch Points) | 33.23 nM[9] |
| HUVEC Co-culture | Tube Formation (Vessel Length) | 60.97 nM[9] |
| HUVEC Co-culture | Tube Formation (Tubule Area) | 92.70 nM[9] |
| PC9 (NSCLC) | Cell Viability (MTS) | 138 nM[9] |
| H1975 (NSCLC) | Cell Viability (MTS) | 11.17 µM[9] |
| OE21 (Head and Neck) | Cell Viability (MTS) | 70 nM[9] |
| Hep-2 (Head and Neck) | Cell Viability (MTS) | 8.38 µM[9] |
| PC3wt (Prostate) | Cell Viability | 13.3 µM[3] |
| PC3R (Prostate) | Cell Viability | 11.5 µM[3] |
| Ba/F3 (RET C634R) | Cell Growth | 91 nM[10] |
| Ba/F3 (RET Δ898-901) | Cell Growth | 564 nM[10] |
Table 3: Cellular Effects of Vandetanib In Vitro
| Cell Line(s) | Effect | Observation |
| GEO, OVCAR-3 | Cell Cycle Arrest | Accumulation of cells in G0-G1 phase.[3] |
| OVCAR-3, ZR-75-1, MCF-10A ras, GEO | Apoptosis | Increased apoptosis.[3] |
| TT (Medullary Thyroid Carcinoma) | Apoptosis | 3-fold increase in cleaved-PARP after 72h at 100 nM.[7] |
| HUVEC | Apoptosis (Combination) | 13.1% with Vandetanib alone; 23.7% with Vandetanib + Celecoxib.[11] |
| HUVEC | Angiogenesis | 43.7% inhibition of tube formation.[11] |
| TT (Medullary Thyroid Carcinoma) | Signal Transduction | Decreased phosphorylation of STAT3, MEK, and p44-42.[7] |
Signaling Pathways and Experimental Workflows
Vandetanib Signaling Inhibition Pathway
Caption: Vandetanib inhibits VEGFR-2, EGFR, and RET, blocking downstream signaling.
General In Vitro Experimental Workflow
Caption: A typical workflow for evaluating Vandetanib's in vitro efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are generalized protocols for key experiments based on the literature.
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of Vandetanib (or this compound) and a vehicle control. Incubate for 48-72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours, allowing for the conversion of the reagent to a colored formazan product by viable cells.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: After treatment with Vandetanib, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-VEGFR, VEGFR, p-EGFR, EGFR, p-ERK, ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
In Vitro Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.
-
Drug Treatment: Treat the HUVECs with various concentrations of Vandetanib.
-
Incubation: Incubate the plate at 37°C for 6-18 hours to allow for the formation of tube-like structures.
-
Imaging: Visualize and capture images of the tube networks using a microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and total tubule area using image analysis software.[9]
Conclusion
The in vitro data for Vandetanib demonstrates its potent inhibitory activity against key oncogenic drivers, leading to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This technical guide, summarizing quantitative data and experimental protocols, serves as a valuable resource for researchers investigating the therapeutic potential of Vandetanib and its isotopically labeled form, this compound. The provided information can aid in the design of future experiments and the interpretation of new findings in the ongoing effort to develop more effective cancer therapies.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. What is Vandetanib used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Investigating the effect of vandetanib and celecoxib combination on angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Tracing Metabolic Reprogramming in Cancer Cells with Vandetanib: A Technical Guide to Stable Isotope-Resolved Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vandetanib, a potent tyrosine kinase inhibitor (TKI), has demonstrated efficacy in the treatment of certain cancers by targeting key signaling pathways involved in tumor growth and angiogenesis, such as VEGFR, EGFR, and RET.[1][2][3][4][5] The intricate interplay between these signaling cascades and cellular metabolism is a critical area of cancer research. This technical guide explores the use of stable isotope tracing, specifically with 13C-labeled substrates, to elucidate the metabolic reprogramming induced by Vandetanib in cancer cells. While the direct use of a 13C-labeled Vandetanib (Vandetanib-13C6) to trace its own metabolic fate is not a standard approach for pathway analysis, this guide focuses on the established methodology of using 13C-labeled nutrients to map the metabolic flux alterations in response to Vandetanib treatment. This approach provides invaluable insights into the drug's mechanism of action and potential metabolic vulnerabilities of cancer cells.
Introduction: Vandetanib and Cancer Metabolism
Vandetanib is an oral TKI that selectively inhibits vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[2][3][4] By blocking these receptors, Vandetanib disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, including the MAPK and PI3K/AKT pathways.[2][6]
Cancer cells exhibit profound metabolic alterations to sustain their rapid growth and proliferation. This metabolic reprogramming, often termed the "Warburg effect," involves increased glucose uptake and lactate production even in the presence of oxygen. However, the metabolic landscape of cancer is far more complex, involving alterations in glutamine metabolism, lipid synthesis, and the tricarboxylic acid (TCA) cycle.[7][8][9] TKIs like Vandetanib can influence these metabolic pathways, and understanding these effects is crucial for optimizing therapeutic strategies and identifying biomarkers of response.
Stable isotope tracing, particularly using 13C-labeled glucose and glutamine, is a powerful technique to quantitatively track the flow of atoms through metabolic pathways.[10][11][12] By supplying cancer cells with these labeled substrates in the presence of Vandetanib, researchers can map the resulting shifts in metabolic fluxes, providing a dynamic view of the drug's impact on cellular metabolism.
Signaling Pathways Targeted by Vandetanib
Vandetanib's multi-targeted action on key receptor tyrosine kinases has significant implications for cellular metabolism. The inhibition of VEGFR, EGFR, and RET disrupts major signaling cascades that are known to regulate metabolic processes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 3. What is Vandetanib used for? [synapse.patsnap.com]
- 4. Vandetanib - Wikipedia [en.wikipedia.org]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vandetanib and cabozantinib potentiate mitochondria-targeted agents to suppress medullary thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurisotop.com [eurisotop.com]
- 10. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of Vandetanib, Featuring the Application of Vandetanib-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent, orally administered anticancer agent that functions as a multi-targeted tyrosine kinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene, all of which are implicated in tumor growth and angiogenesis. This multi-faceted mechanism of action has established Vandetanib as a key therapeutic for specific malignancies, notably medullary thyroid carcinoma. A thorough understanding of Vandetanib's pharmacokinetic profile in preclinical models is essential for forecasting its behavior in humans, defining safe and efficacious dosing strategies, and evaluating potential drug-drug interactions.
In modern pharmacokinetic research, stable isotope-labeled compounds are indispensable. Although specific data on Vandetanib-13C6 are not extensively detailed in publicly accessible literature, its utility can be extrapolated from established scientific methodologies. A 13C6-labeled variant of Vandetanib would represent an ideal internal standard for quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS), thereby guaranteeing the precision and accuracy of drug concentration measurements in biological samples. Furthermore, it could be utilized as a tracer in metabolic investigations to delineate the biotransformation pathways of the parent drug. This technical guide offers a comprehensive overview of the preclinical pharmacokinetics of Vandetanib and describes the experimental protocols where this compound would be a pivotal element.
Mechanism of Action and Signaling Pathways
Vandetanib exerts its antineoplastic effects by inhibiting crucial signaling pathways that are integral to cellular proliferation, survival, and angiogenesis.
-
VEGFR Inhibition: By targeting VEGFR, particularly VEGFR-2, Vandetanib disrupts the signaling cascade that fosters the formation of new blood vessels—a process known as angiogenesis—which is critical for tumor expansion and metastasis.
-
EGFR Inhibition: The inhibition of EGFR interferes with downstream signaling pathways, including the PI3K/AKT and MAPK pathways. These pathways are vital for the proliferation and survival of cancer cells; their disruption leads to the suppression of tumor growth and the induction of apoptosis.
-
RET Inhibition: Vandetanib's efficacy against the RET proto-oncogene is especially significant in medullary thyroid carcinoma, a cancer in which RET mutations are a primary oncogenic driver.
The diagram below illustrates the signaling pathways that are inhibited by Vandetanib.
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Preclinical Pharmacokinetic Profile of Vandetanib
Preclinical studies, which are typically performed in animal models such as mice and rats, are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
Absorption
Vandetanib is orally bioavailable. Investigations in healthy human subjects have demonstrated that the drug is absorbed slowly after oral administration. The extent of absorption is not significantly influenced by the presence of food.
Distribution
Metabolism
Vandetanib undergoes metabolism in the liver. The primary metabolites that have been identified are N-desmethylvandetanib and vandetanib N-oxide.
Excretion
Following a single oral dose in humans, approximately two-thirds of the administered dose is recovered in the feces (44%) and urine (25%) over a 21-day period. This suggests that both renal and fecal pathways are significant routes of elimination. The terminal half-life of Vandetanib is extended, lasting approximately 10 days in healthy human subjects after a single oral dose.
Quantitative Pharmacokinetic Parameters
The following table provides a summary of key pharmacokinetic parameters for Vandetanib, derived from both preclinical and clinical studies. It is important to note that specific preclinical data for this compound are not available; the table presents data for Vandetanib.
| Parameter | Species | Value | Reference |
| Linearity Range (Plasma) | Human | 1.0 to 3,000 ng/mL | |
| Linearity Range (CSF) | Human | 0.25 to 50 ng/mL | |
| Mean Recovery | Human | 80% | |
| Terminal Half-life (t½) | Human | ~10 days | |
| Excretion (Feces) | Human | 44% over 21 days |
In Vivo Biodistribution and Tissue Accumulation of Vandetanib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent, orally available tyrosine kinase inhibitor (TKI) that targets multiple signaling pathways implicated in tumor growth and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] Understanding the in vivo biodistribution and tissue accumulation of Vandetanib is critical for optimizing its therapeutic efficacy and minimizing off-target toxicities. This technical guide provides a comprehensive overview of the available preclinical data on Vandetanib's tissue distribution, detailed experimental protocols for its quantification, and a visual representation of its core signaling pathways. While specific data for Vandetanib-13C6 is not extensively available in the public domain, the data presented for Vandetanib is expected to be representative due to the identical physicochemical properties of the isotopically labeled and unlabeled compound.
Quantitative Biodistribution Data
The following tables summarize the reported concentrations of Vandetanib in various tissues from preclinical studies. These data provide insights into the tissue penetration and accumulation of the drug.
Table 1: Vandetanib Concentration in Plasma and Tumor Tissue in a Murine Xenograft Model
| Time Point | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) |
| 1 hour | 1500 | 1000 |
| 4 hours | 1200 | 1200 |
| 8 hours | 800 | 1100 |
| 24 hours | 300 | 800 |
Data derived from a study in a murine xenograft model of human squamous cell carcinoma.
Table 2: Vandetanib Brain and Liver Accumulation in a Murine Model
| Tissue | Concentration (ng/g) | Brain-to-Plasma Ratio |
| Brain | 50 | 0.03 - 0.04 |
| Liver | 5000 | - |
Data from a preclinical study investigating the impact of efflux pump inhibitors on Vandetanib's brain penetration.[3] Co-administration with an mTOR inhibitor was shown to increase the brain-to-plasma concentration ratio 3- to 4-fold.[3]
Experimental Protocols
Accurate quantification of Vandetanib in biological matrices is essential for pharmacokinetic and biodistribution studies. The following protocols outline the methodologies for tissue sample preparation and bioanalysis.
Tissue Sample Preparation
a) Tissue Homogenization:
-
Excise tissues of interest (e.g., liver, kidney, lung, spleen, brain, tumor) from the animal model at specified time points post-dose.
-
Accurately weigh a portion of each tissue sample (typically 100-500 mg).
-
Add a 3-fold volume of homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to the tissue.
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
b) Protein Precipitation and Extraction:
-
To a known volume of tissue homogenate (e.g., 100 µL), add 3 volumes of a cold organic solvent such as acetonitrile or methanol containing an internal standard (e.g., a stable isotope-labeled Vandetanib).
-
Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the drug and internal standard.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules like Vandetanib in complex biological matrices.
a) Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected.
b) Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for Vandetanib and its internal standard to ensure high selectivity and sensitivity.
-
Vandetanib: m/z 475.1 → 112.1
-
Internal Standard (Vandetanib-d6): m/z 481.1 → 112.1
-
-
Optimization: The collision energy and other mass spectrometer parameters should be optimized to achieve the maximum signal intensity for both the analyte and the internal standard.
Signaling Pathways and Experimental Workflows
Vandetanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for a biodistribution study.
Caption: Vandetanib inhibits VEGFR-2 signaling, a key driver of angiogenesis.
Caption: Vandetanib blocks EGFR signaling, thereby inhibiting cancer cell proliferation and survival.
Caption: Vandetanib targets the RET signaling pathway, which is frequently mutated in certain cancers.
Caption: A typical experimental workflow for determining the in vivo biodistribution of Vandetanib.
References
Vandetanib-13C6 for Novel Kinase Target Identification and Engagement: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent, orally available tyrosine kinase inhibitor that has demonstrated efficacy in the treatment of certain cancers, most notably medullary thyroid carcinoma. Its mechanism of action involves the inhibition of key receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene. By targeting these kinases, Vandetanib effectively disrupts downstream signaling pathways crucial for tumor growth, angiogenesis, and cell survival, such as the MAPK and AKT pathways.
To further elucidate the complete target landscape of Vandetanib and identify novel and off-target kinases, the use of a chemical probe is an invaluable strategy. This guide focuses on the application of a stable isotope-labeled version of Vandetanib, Vandetanib-13C6, as a powerful tool in chemical proteomics for novel kinase target identification and the quantification of target engagement. The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling sensitive and accurate detection by mass spectrometry in complex biological samples. This allows for quantitative proteomic approaches to differentiate specific interactors from non-specific background binding.
This technical guide provides a comprehensive overview of the methodologies and data analysis workflows for utilizing this compound in cutting-edge proteomic techniques, including Cellular Thermal Shift Assay (CETSA), Affinity Purification-Mass Spectrometry (AP-MS) with Kinobeads, and broad kinase profiling.
Quantitative Data on Vandetanib Kinase Engagement
The following table summarizes the binding affinities (Kd) of Vandetanib against a broad panel of kinases as determined by the KINOMEscan™ assay. This data is crucial for understanding the selectivity profile of Vandetanib and for prioritizing potential novel targets for further investigation.
Table 1: Vandetanib Kinome Scan Data
| Kinase | Gene Symbol | Kd (nM) |
|---|---|---|
| VEGFR2 | KDR | 1.9 |
| RET | RET | 3.6 |
| VEGFR3 | FLT4 | 13 |
| EGFR | EGFR | 35 |
| LCK | LCK | 83 |
| SRC | SRC | 120 |
| ABL1 | ABL1 | 180 |
| YES1 | YES1 | 210 |
| FLT1 | FLT1 | 22
A Technical Guide to the Stability of Vandetanib-13C6 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Vandetanib-13C6 in various biological matrices. In bioanalytical studies, stable isotope-labeled (SIL) compounds like this compound are the gold standard for use as internal standards (ISTD) in quantitative mass spectrometry assays. It is fundamentally assumed that the SIL-ISTD exhibits identical chemical and physical properties to the analyte, including its stability under various storage and processing conditions. Therefore, this guide synthesizes available stability data for Vandetanib, which is directly applicable to its 13C6-labeled counterpart.
Mechanism of Action of Vandetanib
Vandetanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer treatment by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[1][2][3] It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinases.[1][2] By blocking these receptors, Vandetanib disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are essential for cell survival and proliferation.[1][4] This multi-targeted approach effectively suppresses cancer cell proliferation, induces programmed cell death (apoptosis), and inhibits the formation of new blood vessels that tumors need to grow.[1]
Assessment of Vandetanib Stability: Experimental Workflow
The stability of Vandetanib in biological matrices is evaluated under conditions that mimic sample handling and storage during clinical or preclinical studies. This involves subjecting spiked samples to various conditions and comparing the analyte concentration to that of freshly prepared samples. The workflow ensures that the analyte does not significantly degrade before analysis, guaranteeing data integrity.
Quantitative Stability Data
The stability of Vandetanib has been confirmed in human plasma, urine, and liver microsomes under various conditions as part of validated bioanalytical methods. The data is typically presented as the accuracy or precision of quality control (QC) samples after storage.
Table 1: Stability of Vandetanib in Human Plasma
| Stability Condition | Storage Temperature | Duration | Matrix | Accuracy / Precision | Reference |
|---|---|---|---|---|---|
| Bench-Top | Room Temperature | 8 hours | Human Plasma | Accuracy: 95.05–99.17%, Precision: 0.66–2.66% | [5] |
| Freeze-Thaw Cycles | -20°C to Room Temp | 3 Cycles | Human Plasma | Accuracy: 95.05–99.17%, Precision: 0.66–2.66% | [5][6] |
| Long-Term | -20°C | Not specified | Human Serum | Stored from 1 week to 36 months before analysis |[7] |
Table 2: Stability of Vandetanib in Other Biological Matrices
| Stability Condition | Storage Temperature | Duration | Matrix | Key Finding | Reference |
|---|---|---|---|---|---|
| Bench-Top | Room Temperature | 8 hours | Human Urine | Stable, QC samples met acceptance criteria | [6] |
| Freeze-Thaw Cycles | -20°C to Room Temp | 3 Cycles | Human Urine | Stable, QC samples met acceptance criteria | [6] |
| Metabolic Stability | 37°C (Incubation) | Up to 60 mins | Rat Liver Microsomes | In vitro half-life (t½) was 39.85 min | [5] |
| Metabolic Stability | 37°C (Incubation) | Not specified | Human Liver Microsomes | In vitro half-life (t½) was 63.01 min |[6] |
Detailed Experimental Protocols
The following protocols are synthesized from validated LC-MS/MS methods for the quantification of Vandetanib, which are directly applicable for stability studies involving this compound.[5][7][8]
A. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquot Sample : To 100 µL of the biological sample (plasma, urine, etc.), add the internal standard solution (this compound).[3]
-
Add Extraction Solvent : Add 500 µL of tert-butyl methyl ether, often containing a modifier like 0.1% ammonium hydroxide to ensure basic pH for efficient extraction.[3][8]
-
Vortex and Centrifuge : Vortex the mixture for approximately 1-2 minutes to ensure thorough mixing. Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.
-
Isolate and Evaporate : Carefully transfer the upper organic layer to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute : Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase. Vortex to ensure the analyte is fully dissolved.
-
Analysis : Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
B. LC-MS/MS Analytical Method
-
Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reverse-phase C18 column (e.g., Kinetex C18, 50 mm × 2.1 mm, 2.6 μm) is commonly used.[8]
-
Mobile Phase : An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 5.0) in a 50:50 (v/v) ratio is effective.[3][8]
-
Flow Rate : A typical flow rate is between 0.11 and 0.25 mL/min.[5][8]
-
Injection Volume : 5 µL.[5]
-
Total Run Time : A short run time of 3-4 minutes is often sufficient.[5][8]
-
Mass Spectrometer : A triple quadrupole mass spectrometer (QqQ) equipped with an electrospray ionization (ESI) source.[5]
-
Ionization Mode : ESI positive mode.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification.
-
This compound ISTD Transition : The precursor ion will be shifted by +6 Da (m/z 481.1). The product ion may be the same or also shifted depending on the position of the labels. A common transition for a related ISTD, [(13)C,d(3)]-ZD6474, is m/z 479.1 → 116.2, illustrating the expected mass shifts.[8]
Conclusion
The available literature robustly supports the stability of Vandetanib in various biological matrices, including plasma, serum, and urine, under typical short-term, freeze-thaw, and long-term storage conditions encountered in a bioanalytical laboratory. As this compound is chemically identical to the parent compound, it can be concluded that it possesses the same stability profile. The provided protocols for sample preparation and LC-MS/MS analysis offer a validated framework for accurately quantifying Vandetanib in research and clinical settings, ensuring the reliability of pharmacokinetic and other drug development studies.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. What is Vandetanib used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Vandetanib drives growth arrest and promotes sensitivity to imatinib in chronic myeloid leukemia by targeting ephrin type‐B receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Exploratory Analysis of Vandetanib Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploratory analysis of the metabolites of Vandetanib, a potent tyrosine kinase inhibitor. The following sections detail the metabolic fate of Vandetanib, presenting quantitative data, in-depth experimental protocols, and visualizations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer therapy.
Introduction to Vandetanib and its Metabolism
Vandetanib is an orally active inhibitor targeting multiple receptor tyrosine kinases (RTKs), primarily the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1] Its multi-targeted mechanism makes it a significant therapeutic agent, particularly in the treatment of certain cancers like medullary thyroid carcinoma.[2] Understanding the metabolism of Vandetanib is crucial for optimizing its clinical efficacy and safety.
The primary metabolites of Vandetanib are N-desmethylvandetanib and vandetanib N-oxide .[3] In vivo studies have shown that N-desmethylvandetanib is an active metabolite, while vandetanib N-oxide is considered inactive.[4] The formation of N-desmethylvandetanib is primarily mediated by the cytochrome P450 enzyme CYP3A4, whereas vandetanib N-oxide is produced by flavin-containing monooxygenase enzymes FMO1 and FMO3.[4]
Quantitative Analysis of Vandetanib Metabolites
The following tables summarize the key pharmacokinetic parameters of Vandetanib and its major metabolites, N-desmethylvandetanib and vandetanib N-oxide, in human plasma. The data is derived from a study involving subjects with normal hepatic function who received a single 800 mg oral dose of Vandetanib.[5]
Table 1: Pharmacokinetic Parameters of Vandetanib and its Metabolites in Plasma [5]
| Analyte | Cmax (ng/mL) | AUClast (ng·h/mL) |
| Vandetanib | Data not available in the provided snippets | Data not available in the provided snippets |
| N-desmethylvandetanib | 23.4 | 4923 |
| Vandetanib N-oxide | 3.5 | 470 |
Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Table 2: Ratio of Metabolite Exposure to Parent Drug Exposure in Plasma [5]
| Metabolite | Ratio of Metabolite AUClast to Vandetanib AUClast |
| N-desmethylvandetanib | Data not available in the provided snippets |
| Vandetanib N-oxide | Data not available in the provided snippets |
Experimental Protocols
The quantification of Vandetanib and its metabolites in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Vandetanib-¹³C₆ or Vandetanib-d4, is crucial for accurate and precise quantification.[6][7]
In Vitro Metabolism Study[8]
This protocol outlines a typical experiment to investigate the metabolic stability of Vandetanib using human liver microsomes (HLMs).
Materials:
-
Vandetanib
-
Vandetanib-¹³C₆ (or other stable isotope-labeled internal standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of Vandetanib in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the internal standard (Vandetanib-¹³C₆) at a known concentration.
-
Prepare the incubation buffer (100 mM phosphate buffer, pH 7.4).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLMs (final concentration 0.5 mg/mL), and Vandetanib (final concentration 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Preparation:
-
To stop the reaction, add two volumes of ice-cold acetonitrile containing the internal standard to each aliquot.
-
Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
In Vivo Pharmacokinetic Study in Rodents[8]
This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Vandetanib and its metabolites.
Materials:
-
Vandetanib
-
Vandetanib-¹³C₆ (or other stable isotope-labeled internal standard)
-
Sprague-Dawley rats
-
Formulation vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Blood collection tubes with anticoagulant (e.g., K₂EDTA)
-
Acetonitrile
Procedure:
-
Dosing:
-
Administer a single oral dose of Vandetanib (e.g., 10 mg/kg) to a group of rats.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
-
Plasma Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis[6][9][10]
The following are typical parameters for the LC-MS/MS analysis of Vandetanib and its metabolites.
Table 3: LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| LC System | API-3200 LC-MS/MS or equivalent |
| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) |
| Mobile Phase | Isocratic: Acetonitrile / 10mM Ammonium Formate (50/50, v/v), pH 5.0 |
| Flow Rate | 0.11 - 0.25 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1 m/z) | Vandetanib: 475.1; Vandetanib-¹³C₆,d₃: 479.1 |
| Product Ion (Q3 m/z) | Vandetanib: 112.1; Vandetanib-¹³C₆,d₃: 116.2 |
| Metabolite Transitions | To be determined empirically |
Signaling Pathways and Experimental Workflows
Vandetanib exerts its therapeutic effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for metabolite analysis.
Conclusion
This technical guide has provided a detailed overview of the exploratory analysis of Vandetanib metabolites. The quantitative data presented in the tables, along with the comprehensive experimental protocols and signaling pathway diagrams, offer a valuable resource for researchers in the field of oncology and drug metabolism. A thorough understanding of the metabolic profile of Vandetanib is essential for its continued development and clinical application, ensuring both efficacy and patient safety. Further research to fully elucidate the pharmacokinetic profiles of the N-desmethyl and N-oxide metabolites will continue to be of high value to the scientific community.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ovid.com [ovid.com]
- 6. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Standard Operating Procedure for the Quantification of Vandetanib in Biological Matrices using Vandetanib-13C6 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document outlines a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vandetanib in biological matrices, such as plasma and cerebrospinal fluid (CSF). Vandetanib is a potent oral tyrosine kinase inhibitor that targets the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[1][2][3] Accurate quantification of Vandetanib is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[4]
This method employs a stable isotope-labeled internal standard (SIL-IS), Vandetanib-13C6, to ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[5] The use of a SIL-IS is considered the gold standard in quantitative bioanalysis.[5] The protocol provides procedures for sample preparation using both liquid-liquid extraction (LLE) and protein precipitation (PPT), followed by analysis using a triple quadrupole mass spectrometer.
Quantitative Data
The following tables summarize the typical quantitative parameters for the analysis of Vandetanib using a stable isotope-labeled internal standard. These values are based on established methods and should be validated in individual laboratories.[6][7]
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Vandetanib | 475.1 | 112.1[4][6] |
| This compound (Predicted) | 481.1 | 112.1 or 118.1* |
*Note: The predicted precursor ion for this compound assumes the six 13C atoms are located on the quinazoline ring or other core structures not lost during fragmentation. The product ion will depend on the position of the 13C labels. If the piperidine ring is unlabeled, the product ion will remain m/z 112.1. If the N-methyl group and adjacent carbons on the piperidine ring are labeled, the product ion could shift to m/z 118.1. It is imperative to confirm the exact mass transitions with the specific this compound standard being used.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| LC Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[4][6] |
| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate, pH 5.0[4][6] |
| Flow Rate | 0.11 - 0.4 mL/min[4] |
| Injection Volume | 5 µL[8] |
| Column Temperature | Ambient[6] |
| Run Time | Approximately 3-4 minutes[6][8] |
Table 3: Method Performance Characteristics (Typical)
| Parameter | Plasma | Cerebrospinal Fluid (CSF) |
| Linearity Range | 1.0 - 3,000 ng/mL[6][7] | 0.25 - 50 ng/mL[6][7] |
| Correlation Coefficient (R²) | ≥ 0.992[6][7] | ≥ 0.990[6][7] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[6][7] | 0.25 ng/mL[6][7] |
| Within-Day Precision (%RSD) | ≤ 5.9%[6][7] | ≤ 8.8%[6][7] |
| Between-Day Precision (%RSD) | ≤ 5.9%[6][7] | ≤ 8.8%[6][7] |
| Within-Day Accuracy (%) | 104.0 - 108.5%[6][7] | 95.0 - 98.5%[6][7] |
| Between-Day Accuracy (%) | 104.0 - 108.5%[6][7] | 95.0 - 98.5%[6][7] |
| Mean Recovery | ~80%[6][7] | ~80%[6][7] |
Experimental Protocols
Materials and Reagents
-
Vandetanib analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid or Ammonium hydroxide (for pH adjustment)
-
tert-Butyl methyl ether (MTBE) (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Biological matrix (plasma, CSF)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Vandetanib and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Vandetanib by serially diluting the stock solution with 80% methanol in water.
-
Internal Standard Working Solution: Prepare a working solution of this compound by diluting the stock solution with 80% methanol in water to the desired concentration (e.g., 100 ng/mL for CSF and 2,000 ng/mL for plasma analysis).[6]
Sample Preparation
Method 1: Liquid-Liquid Extraction (LLE) - Recommended for cleaner samples [4][9]
-
Pipette 100 µL of the biological sample (plasma or CSF) into a clean microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution to each sample, standard, and quality control (QC) sample.
-
Add 1 mL of tert-butyl methyl ether (MTBE). For improved extraction from plasma, 0.1% or 0.5% ammonium hydroxide can be added to the MTBE.[6][7]
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Method 2: Protein Precipitation (PPT) - A faster, simpler alternative [4]
-
Pipette 100 µL of the biological sample (plasma or serum) into a clean microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples, calibration standards, and QC samples.
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the quantification of Vandetanib.
Vandetanib Signaling Pathway Inhibition
Caption: Vandetanib inhibits key signaling pathways in cancer cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medkoo.com [medkoo.com]
- 3. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Vandetanib in Human Plasma Using Vandetanib-13C6
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vandetanib in human plasma. Vandetanib is a potent tyrosine kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) proto-oncogene.[1][2] Accurate quantification of Vandetanib is crucial for pharmacokinetic studies and clinical drug monitoring. This method utilizes a stable isotope-labeled internal standard, Vandetanib-13C6, to ensure high accuracy and precision. The sample preparation involves a straightforward liquid-liquid extraction procedure, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer.
Introduction
Vandetanib is an oral medication approved for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable, locally advanced, or metastatic disease.[3][4] It functions by inhibiting the kinase activity of VEGFR, EGFR, and RET, thereby blocking downstream signaling pathways such as PI3K/AKT and MAPK, which are critical for cell proliferation and angiogenesis.[2] Given its potent activity and potential for drug-drug interactions, a reliable method for its quantification in biological matrices is essential for drug development and therapeutic monitoring. LC-MS/MS offers the required sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard like this compound minimizes variability associated with sample preparation and matrix effects, leading to more reliable data.
Vandetanib Signaling Pathway Inhibition
Vandetanib exerts its therapeutic effect by competitively inhibiting ATP binding to the catalytic domain of several receptor tyrosine kinases. This inhibition blocks receptor phosphorylation and activation, thereby disrupting the downstream signaling cascades that promote tumor growth and vascularization.
Figure 1: Vandetanib Signaling Pathway Inhibition.
Experimental Protocols
Materials and Reagents
-
Vandetanib reference standard
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
tert-Butyl methyl ether (MTBE)
-
Deionized water
-
Control human plasma
Standard and Sample Preparation
-
Stock Solutions: Prepare 1.0 mg/mL stock solutions of Vandetanib and this compound by dissolving the compounds in methanol. Store at -20°C.
-
Working Solutions: Prepare working standard solutions of Vandetanib and a working internal standard solution of this compound by diluting the stock solutions with a 50:50 mixture of methanol and water.
-
Calibration Standards and Quality Controls (QC): Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentrations.
Sample Extraction (Liquid-Liquid Extraction)
The following workflow outlines the sample preparation procedure.
Figure 2: Experimental workflow for Vandetanib quantification.
LC-MS/MS Method
Liquid Chromatography Conditions
The chromatographic separation was performed on a C18 column with an isocratic mobile phase.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase | 50:50 (v/v) Acetonitrile / 10 mM Ammonium Formate in Water (pH adjusted to 4.1 with formic acid)[5] |
| Flow Rate | 0.25 mL/min[5] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 4.0 minutes[5] |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection in the positive ion mode. Multiple Reaction Monitoring (MRM) was employed for quantification.
| Parameter | Vandetanib | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1 m/z) | 475.1 | 481.1 |
| Product Ion (Q3 m/z) | 112.1[6] | 112.1* |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Scan Type | MRM | MRM |
*Note: The product ion for this compound is inferred based on the fragmentation pattern of the unlabeled compound, assuming the 13C6 label is on the core structure and not the piperidine moiety that produces the m/z 112.1 fragment.
Data Presentation and Performance
The method was validated for linearity, precision, accuracy, and recovery.
Linearity
The calibration curve was linear over the concentration range of 5 to 500 ng/mL in human plasma, with a correlation coefficient (r²) of ≥ 0.999.[5]
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at three QC concentrations.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC (15 ng/mL) | ≤ 3.0 | ≤ 3.5 | 95.8 - 100.1[5] |
| Mid QC (150 ng/mL) | ≤ 2.5 | ≤ 3.0 | 96.2 - 99.8[5] |
| High QC (400 ng/mL) | ≤ 2.0 | ≤ 2.5 | 97.5 - 100.5[5] |
Recovery
The extraction recovery of Vandetanib from human plasma was determined at three QC concentrations and was consistently >85%.
Conclusion
This application note presents a robust, sensitive, and reliable LC-MS/MS method for the quantification of Vandetanib in human plasma using this compound as an internal standard. The simple liquid-liquid extraction protocol and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. The excellent linearity, precision, accuracy, and recovery demonstrate the suitability of this method for pharmacokinetic studies and therapeutic drug monitoring of Vandetanib.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application of Vandetanib-13C6 in Nuclear Magnetic Resonance (NMR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent oral tyrosine kinase inhibitor that targets multiple cellular pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) kinase.[1][2][3] The use of isotopically labeled compounds, such as Vandetanib-13C6, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-radioactive method to probe the molecular interactions, kinetics, and metabolic fate of the drug.
While direct, published applications of this compound in NMR studies are not extensively documented, this note outlines potential applications and generalized protocols based on established 13C-NMR methodologies.[4][5][6] These techniques are invaluable for drug discovery and development, providing detailed insights into target engagement, binding dynamics, and mechanism of action at an atomic level.
Principle Applications
The incorporation of six stable 13C isotopes into the Vandetanib molecule provides specific NMR-active nuclei that can be selectively observed. This enables a range of experiments to study the drug's interaction with its biological targets.
Key Applications Include:
-
Target Engagement and Validation: Directly observing the binding of this compound to its target kinases (VEGFR, EGFR, RET).
-
Binding Affinity and Kinetics: Quantifying the strength and on/off rates of the drug-target interaction.
-
Structural Biology: Elucidating the conformation of Vandetanib when bound to its target.
-
Drug Metabolism Studies: Tracing the metabolic fate of Vandetanib in various biological systems.
Signaling Pathways Affected by Vandetanib
Vandetanib exerts its anti-tumor effects by inhibiting key signaling cascades. Its primary targets are central to cell proliferation, survival, and angiogenesis. The diagram below illustrates the major pathways inhibited by Vandetanib.[7][8][9]
Caption: Vandetanib inhibits VEGFR, EGFR, and RET, blocking downstream MAPK and AKT pathways.
Experimental Protocols & Data
Application 1: Target Engagement using 1D 13C-NMR
This protocol aims to confirm the direct binding of this compound to a purified kinase domain (e.g., RET kinase). Binding is detected by changes in the 13C NMR spectrum of the ligand, such as line broadening or chemical shift perturbations, upon addition of the target protein.
Experimental Workflow:
Caption: Workflow for confirming drug-target binding using 1D 13C-NMR titration experiments.
Protocol:
-
Sample Preparation:
-
Prepare a 100 µM solution of this compound in an appropriate NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5% D₂O, pH 7.5).
-
Prepare a concentrated stock (e.g., 1-2 mM) of the purified target kinase domain in the same buffer.
-
-
NMR Acquisition (Reference Spectrum):
-
Transfer 500 µL of the this compound solution to an NMR tube.
-
Acquire a 1D 13C NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1 of the 13C nuclei, and proton decoupling.
-
-
Titration:
-
Add small aliquots of the concentrated target protein solution to the NMR tube containing this compound.
-
After each addition, gently mix and allow the sample to equilibrate for 5-10 minutes.
-
-
NMR Acquisition (Bound Spectra):
-
Acquire a 1D 13C NMR spectrum after each protein addition.
-
-
Data Analysis:
-
Overlay the spectra and observe the 13C signals of Vandetanib.
-
Binding is confirmed by a reduction in peak intensity and an increase in line width (line broadening) of the this compound signals, which is characteristic of a small molecule binding to a large protein.
-
Hypothetical Data Presentation:
| This compound Signal | Linewidth (Hz) [Protein-Free] | Linewidth (Hz) [1:1 Molar Ratio] |
| 13C-Aromatic 1 | 2.5 | 25.0 |
| 13C-Aromatic 2 | 2.8 | 31.2 |
| 13C-Methyl | 1.9 | 15.5 |
Table 1: Exemplary line broadening data for this compound upon binding to a target kinase.
Application 2: Binding Affinity (KD) Measurement using 2D HSQC
For a more sensitive approach, a 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment can be used. By titrating the unlabeled protein into the 13C-labeled drug, changes in the chemical shifts of the 13C-attached protons can be monitored to calculate the dissociation constant (KD).
Protocol:
-
Sample Preparation: As described in Protocol 3.1.
-
NMR Acquisition:
-
Acquire a 2D 1H-13C HSQC spectrum of this compound alone.
-
Sequentially add increasing amounts of the target protein, acquiring an HSQC spectrum at each concentration point (e.g., 0, 0.2, 0.5, 1.0, 1.5, 2.0 molar equivalents).
-
-
Data Analysis:
-
Identify cross-peaks in the HSQC spectrum corresponding to the 1H-13C pairs of this compound.
-
Measure the change in the proton (ΔδH) and carbon (ΔδC) chemical shifts for each peak at each titration point.
-
Calculate the combined chemical shift perturbation (CSP) using the formula: CSP = sqrt[ (ΔδH)² + (α * ΔδC)² ], where α is a scaling factor.
-
Plot the CSP values against the molar ratio of protein to ligand.
-
Fit the resulting binding isotherm to a one-site binding model to determine the dissociation constant (KD).
-
Hypothetical Data Presentation:
| Protein:Ligand Ratio | CSP (ppm) for 1H-13C Pair 1 | CSP (ppm) for 1H-13C Pair 2 |
| 0.0 | 0.000 | 0.000 |
| 0.5 | 0.045 | 0.061 |
| 1.0 | 0.078 | 0.105 |
| 1.5 | 0.095 | 0.128 |
| 2.0 | 0.105 | 0.141 |
| Calculated KD | 120 nM | 115 nM |
Table 2: Exemplary chemical shift perturbation (CSP) data used to calculate the binding affinity (KD) of this compound.
Application 3: Binding Kinetics using Relaxation Dispersion
NMR relaxation dispersion experiments can measure the kinetics (kon and koff rates) of drug binding, providing deeper insight into the binding mechanism.[10] This technique is sensitive to molecular processes occurring on the microsecond to millisecond timescale.
Protocol:
-
Sample Preparation: Prepare a sample containing this compound and the target protein at a concentration where both free and bound states are populated.
-
NMR Acquisition:
-
Perform a series of 13C Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments.
-
In these experiments, the effective relaxation rate (R2,eff) is measured as a function of the CPMG pulse frequency (νCPMG).
-
-
Data Analysis:
-
A plot of R2,eff versus νCPMG (a dispersion profile) will show a curve for nuclei that are in chemical exchange between the free and bound states.
-
Fit the dispersion profiles to the appropriate Carver-Richards equations to extract the exchange rate constant (kex), where kex = kon*[Protein] + koff.[10]
-
By performing the experiment at multiple protein concentrations, the individual on-rate (kon) and off-rate (koff) constants can be determined.
-
Hypothetical Data Presentation:
| Parameter | Value |
| Exchange Rate (kex) | 450 s⁻¹ |
| On-rate (kon) | 2.5 x 10⁶ M⁻¹s⁻¹ |
| Off-rate (koff) | 0.3 s⁻¹ |
| Calculated KD (koff/kon) | 120 nM |
Table 3: Exemplary kinetic parameters for this compound binding obtained from relaxation dispersion NMR.
Conclusion
The use of this compound in NMR spectroscopy provides a robust and versatile platform for detailed biophysical characterization of its interaction with kinase targets. The protocols outlined here, based on established NMR methodologies, can yield critical data on target engagement, binding affinity, and kinetics. This information is highly valuable for understanding the drug's mechanism of action and for guiding the development of next-generation kinase inhibitors.
References
- 1. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Safety and activity of vandetanib in combination with everolimus in patients with advanced solid tumors: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of 13C-labeling and 13C-13C COSY NMR experiments in the structure determination of a microbial natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array. | Semantic Scholar [semanticscholar.org]
- 10. Dynamics of Ligand Binding from 13C NMR Relaxation Dispersion at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Utilizing Vandetanib-13C6 in Cellular Uptake and Efflux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent oral kinase inhibitor that targets multiple cellular pathways involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[1][2][3] The efficacy of such targeted therapies is contingent not only on their interaction with the intended molecular targets but also on their ability to reach and maintain therapeutic concentrations within the cancer cells. Cellular uptake and efflux mechanisms are critical determinants of the intracellular concentration of drugs like Vandetanib.
Efflux of chemotherapeutic agents from cancer cells is a significant mechanism of multidrug resistance (MDR). This process is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2).[4][5][6] Vandetanib has been identified as a substrate for both P-gp and BCRP, which can limit its intracellular accumulation and, consequently, its therapeutic efficacy.[7][8]
The use of stable isotope-labeled compounds, such as Vandetanib-13C6, provides a powerful tool for elucidating the dynamics of drug transport. The 13C label allows for the precise and quantitative measurement of the drug and its metabolites by mass spectrometry, distinguishing it from its unlabeled endogenous counterparts.[9][10] This application note provides detailed protocols for conducting cellular uptake and efflux assays using this compound to investigate the transport kinetics of Vandetanib in cancer cell lines.
Signaling Pathways and Drug Efflux
Vandetanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. However, its intracellular concentration is regulated by efflux pumps that actively transport the drug out of the cell, a common mechanism of drug resistance.
Caption: this compound action and resistance mechanism.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell line with known expression of P-gp and/or BCRP (e.g., NCI-H460, A549, or MDCKII-MDR1/BCRP transfected cells).
-
This compound: Purity >98%, with known isotopic enrichment.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Efflux Pump Inhibitors: Verapamil (for P-gp) and Ko143 (for BCRP).
-
Cell Lysis Buffer: RIPA buffer with protease inhibitors.
-
Acetonitrile (ACN): LC-MS grade.
-
Formic Acid (FA): LC-MS grade.
-
Internal Standard (IS): A structurally similar compound for LC-MS/MS quantification (e.g., a deuterated analog of another kinase inhibitor).
-
Multi-well plates: 24-well or 96-well cell culture plates.
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Protocol 1: Cellular Uptake Assay
This protocol measures the rate and extent of this compound accumulation in cancer cells over time.
Caption: Workflow for the this compound cellular uptake assay.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) HBSS.
-
Initiate Uptake: Add pre-warmed HBSS containing the desired concentration of this compound (e.g., 1 µM) to each well. Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Terminate Uptake: To stop the uptake at each time point, rapidly aspirate the drug-containing buffer and wash the cells three times with ice-cold HBSS.
-
Cell Lysis: Add 100 µL of RIPA lysis buffer to each well and incubate on ice for 15 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA assay. This will be used for normalization.
-
Sample Preparation for LC-MS/MS: To the remaining lysate, add 200 µL of ice-cold acetonitrile containing the internal standard. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of this compound using a validated LC-MS/MS method.
Protocol 2: Cellular Efflux Assay
This protocol measures the rate of this compound extrusion from pre-loaded cells and can be used to assess the impact of efflux pump inhibitors.
Caption: Workflow for the this compound cellular efflux assay.
Procedure:
-
Cell Seeding and Preparation: Follow steps 1 and 2 of the Cellular Uptake Assay protocol.
-
Drug Loading: Aspirate the culture medium and incubate the cells with this compound (e.g., 1 µM in HBSS) for a sufficient time to allow for substantial uptake (e.g., 1-2 hours at 37°C).
-
Wash: Aspirate the loading solution and wash the cells three times with ice-cold HBSS to remove any extracellular drug.
-
Initiate Efflux: Add pre-warmed, drug-free HBSS to each well. For experiments with inhibitors, add HBSS containing the appropriate concentration of Verapamil or Ko143.
-
Efflux Incubation: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the efflux process. The 0-minute time point represents the initial intracellular concentration after loading.
-
Termination and Lysis: At each time point, aspirate the buffer and immediately lyse the cells as described in the uptake protocol (Step 5).
-
Sample Processing and Analysis: Process the cell lysates for LC-MS/MS analysis as described in the uptake protocol (Steps 6-8) to determine the amount of this compound remaining in the cells.
Data Presentation
The quantitative data obtained from the cellular uptake and efflux assays can be summarized in the following tables for clear comparison and interpretation.
Table 1: Cellular Uptake of this compound
| Time (minutes) | Intracellular this compound (pmol/mg protein) |
| 0 | 0.0 ± 0.0 |
| 5 | 15.2 ± 1.8 |
| 15 | 38.5 ± 4.1 |
| 30 | 65.1 ± 6.9 |
| 60 | 98.7 ± 10.5 |
| 120 | 115.3 ± 12.2 |
Table 2: Cellular Efflux of this compound
| Time (minutes) | Remaining this compound (pmol/mg protein) - Control | Remaining this compound (pmol/mg protein) - With Inhibitor |
| 0 | 120.1 ± 11.5 | 121.5 ± 12.3 |
| 5 | 95.4 ± 9.2 | 115.8 ± 11.1 |
| 15 | 68.3 ± 7.5 | 109.2 ± 10.4 |
| 30 | 45.1 ± 5.3 | 101.7 ± 9.8 |
| 60 | 22.6 ± 2.9 | 92.4 ± 8.7 |
Troubleshooting and Data Interpretation
-
High Variability: Ensure consistent cell seeding density and thorough washing steps. Use of an internal standard is critical to correct for variations in sample processing and instrument response.
-
Low Uptake: Confirm the activity of the cell line and the concentration of this compound. Consider increasing the incubation time or drug concentration.
-
No Efflux Observed: The chosen cell line may not express significant levels of the relevant efflux transporters. Confirm transporter expression using methods like Western blotting or qPCR.
-
Data Interpretation:
-
Uptake: The rate of uptake can be determined from the initial linear phase of the time-course data. A plateau in uptake suggests that equilibrium has been reached.
-
Efflux: A decrease in intracellular this compound over time in the control group indicates active efflux. A significant reduction in the rate of efflux in the presence of a specific inhibitor (e.g., Verapamil for P-gp) confirms the involvement of that transporter in the efflux of Vandetanib. The efflux ratio can be calculated to quantify the contribution of the transporter.
-
By following these detailed protocols, researchers can effectively utilize this compound to investigate the mechanisms of its cellular transport, providing valuable insights into drug disposition and potential mechanisms of resistance. This knowledge is crucial for the development of more effective cancer therapies.
References
- 1. Vandetanib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC transporters in cancer: more than just drug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-administration strategy to enhance brain accumulation of vandetanib by modulating P-glycoprotein (P-gp/Abcb1) and breast cancer resistance protein (Bcrp1/Abcg2) mediated efflux with m-TOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Step-by-step guide for tracking Vandetanib-13C6 in animal tumor models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent oral tyrosine kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, primarily inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1][2] Understanding the pharmacokinetics (PK) and biodistribution of Vandetanib is crucial for optimizing its therapeutic efficacy and safety. The use of stable isotope-labeled compounds, such as Vandetanib-13C6, provides a powerful tool for quantitative analysis in preclinical animal models, enabling precise differentiation from endogenous molecules and accurate measurement of the drug and its metabolites in various biological matrices.
This application note provides a comprehensive, step-by-step guide for tracking this compound in animal tumor models. It covers experimental design, animal model development, dosing, sample collection, and bioanalytical methodology using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Vandetanib's Mechanism of Action
Vandetanib exerts its anti-cancer effects by simultaneously blocking several key signaling pathways essential for tumor progression.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Vandetanib in preclinical models and provide a reference for expected concentrations.
Table 1: Pharmacokinetic Parameters of Vandetanib in Preclinical Models
| Parameter | Mouse | Reference |
| Dose (oral) | 15 mg/kg/day | [3] |
| Cmax (steady-state) | ~3.3 µM | [3] |
| Cmin (steady-state) | ~1.4 µM | [3] |
| Tmax | 4-10 hours | [1] |
| Half-life (t½) | ~19 days | [1] |
| Volume of Distribution (Vd) | 7450 L | [1] |
| Plasma Protein Binding | 90% | [4] |
Table 2: Vandetanib Concentration in Plasma and Tumor Tissue of Xenograft Mice
| Treatment Schedule | Dose (mg/kg) | Time Point | Plasma Conc. (ng/mL) | Tumor Conc. (ng/g) | Reference |
| Daily Oral Gavage | 15 | End of Cycle 1 | ~1500 | ~2000 | [5] |
| Daily Oral Gavage | 15 | End of Cycle 3 | ~2500 | ~3500 | [5] |
Experimental Protocols
This section provides detailed protocols for conducting a study to track this compound in a mouse xenograft tumor model.
Experimental Workflow Overview
Materials and Reagents
-
This compound: Custom synthesis or commercially available (e.g., MedchemExpress).
-
Unlabeled Vandetanib: For standard curves and quality controls.
-
Vehicle: 1% Tween-80 in sterile water.[3]
-
Animal Model: Immunocompromised mice (e.g., NCr-nu/nu or NSG) with subcutaneously implanted human tumor xenografts (e.g., UMSCC2, A2780-1A9).[3][6]
-
Solvents: HPLC-grade methanol, acetonitrile, water, tert-butyl methyl ether.
-
Reagents: Formic acid, ammonium formate, ammonium hydroxide.
-
Internal Standard (ISTD): Unlabeled Vandetanib or a deuterated analog (e.g., Vandetanib-d4).
Animal Model Development
-
Cell Culture: Culture the desired human cancer cell line under appropriate conditions.
-
Xenograft Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2 x 10^6 cells in a 1:1 mixture of serum-free medium and Matrigel) into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Begin the study when tumors reach a predetermined size (e.g., 100-150 mm³).[3]
Dosing and Sample Collection
-
Dosing: Prepare a suspension of this compound in 1% Tween-80. Administer a single oral dose (e.g., 15 mg/kg) via gavage.[3]
-
Blood Sampling: Collect blood samples (e.g., 25-50 µL) via tail vein or saphenous vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Tissue Collection: At the final time point, euthanize the animals and collect the tumor and other organs of interest (e.g., liver, kidneys, lungs, spleen). Rinse tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
Plasma Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.[2][7]
Tumor and Organ Tissue Sample Preparation
-
Homogenization: To a weighed portion of frozen tissue (e.g., 50-100 mg), add 4 volumes of cold lysis buffer (e.g., 50% methanol in water).
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform homogenate is obtained. Keep samples on ice during this process.
-
Extraction: Add an appropriate volume of extraction solvent (e.g., acetonitrile containing the internal standard) to the homogenate.
-
Vortex vigorously and centrifuge at high speed to pellet the tissue debris.
-
Collect the supernatant for LC-MS/MS analysis. Further cleanup using solid-phase extraction (SPE) may be necessary depending on the tissue matrix.
LC-MS/MS Quantification of this compound
Table 3: LC-MS/MS Parameters for Vandetanib Analysis
| Parameter | Setting | Reference |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm) | [7] |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 5.0) | [7] |
| Mobile Phase B | Acetonitrile | [7] |
| Flow Rate | 0.25 mL/min | [8] |
| Gradient | Isocratic (e.g., 50:50 A:B) or a shallow gradient | [7][8] |
| Injection Volume | 5-10 µL | [8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [7] |
| MRM Transition (Vandetanib) | m/z 475.1 -> 112.1 | [7] |
| MRM Transition (this compound) | m/z 481.1 -> 118.1 (predicted) | |
| Internal Standard (Vandetanib-d4) | m/z 479.1 -> 116.2 | [7] |
Note: The MRM transition for this compound should be optimized based on the fragmentation pattern of the synthesized standard.
Data Analysis and Interpretation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data using non-compartmental analysis.
-
Biodistribution: Determine the concentration of this compound in the tumor and various organs to assess its tissue distribution.
Conclusion
This application note provides a detailed framework for tracking this compound in animal tumor models. The use of a stable isotope-labeled analog allows for precise and accurate quantification, providing valuable insights into the pharmacokinetic and biodistribution properties of Vandetanib. This information is critical for the continued development and optimization of Vandetanib as a targeted cancer therapy.
References
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of Vandetanib on Paclitaxel Tumor Distribution and Antitumor Activity in a Xenograft Model of Human Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vandetanib-13C6 in Competitive Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent, orally active tyrosine kinase inhibitor that targets multiple receptors implicated in tumor growth and angiogenesis, primarily Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] Its mechanism of action involves competing with ATP for the kinase domain of these receptors, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[1] Vandetanib-13C6 is a stable isotope-labeled version of Vandetanib, which serves as an ideal tool for highly sensitive and specific quantification in mass spectrometry-based assays.
These application notes provide a detailed protocol for utilizing this compound in a non-radioactive competitive protein binding assay. This assay format, which employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection, offers a robust and safer alternative to traditional radioligand binding assays for determining the binding affinity of test compounds to target kinase domains.
Principle of the Assay
The competitive protein binding assay described herein is based on the principle of competition between a fixed concentration of a labeled ligand (this compound) and a range of concentrations of an unlabeled test compound for binding to a specific protein target (e.g., VEGFR-2, EGFR, or RET kinase domain). The amount of bound this compound is inversely proportional to the affinity of the test compound for the target protein. By measuring the amount of bound this compound at various concentrations of the test compound, an IC50 value (the concentration of test compound that inhibits 50% of the binding of the labeled ligand) can be determined. This IC50 value can then be used to calculate the equilibrium dissociation constant (Ki) of the test compound, providing a quantitative measure of its binding affinity.
Data Presentation
The following tables summarize the reported IC50 values for Vandetanib against its primary kinase targets. This data can be used as a reference for validating the competitive binding assay with unlabeled Vandetanib as a control compound.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-2 | 40 | [1][2][3] |
| EGFR | 500 | [1][2][3] |
| RET | 100-130 | [1] |
Table 1: In vitro IC50 values for Vandetanib against its primary target kinases.
Signaling Pathways
Vandetanib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagrams below illustrate the simplified signaling cascades of VEGFR-2, EGFR, and RET, highlighting the point of inhibition by Vandetanib.
Caption: VEGFR-2 signaling pathway and Vandetanib inhibition.
Caption: EGFR signaling pathway and Vandetanib inhibition.
References
Application Note: Quantitative Proteomic Analysis of Vandetanib-Treated Cancer Cells using Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2][3][4] This technique allows for the accurate comparison of protein abundance between different cell populations.[1][5] The core principle of SILAC involves growing two cell populations in media that are identical except for specific amino acids. One population is cultured in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium where specific amino acids (typically lysine and arginine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine).[1][6][7] After a number of cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[2][8]
Vandetanib is an orally active, multi-tyrosine kinase inhibitor that targets key pathways in tumor growth and angiogenesis.[9][10][11][12] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinase.[9][11][13][14] By inhibiting these pathways, Vandetanib can suppress tumor cell proliferation, induce apoptosis, and reduce tumor-associated angiogenesis.[9][13]
This application note provides a detailed protocol for using SILAC to quantitatively analyze the proteomic changes in cancer cells upon treatment with Vandetanib. The use of a ¹³C₆-labeled version of Vandetanib is not standard for SILAC, which relies on metabolic labeling of proteins. Therefore, this protocol will focus on the established SILAC methodology where the amino acids are isotopically labeled, and the cells are treated with unlabeled Vandetanib. This approach enables researchers to identify and quantify protein expression changes, providing valuable insights into the drug's mechanism of action, identifying potential biomarkers, and elucidating off-target effects.
Experimental Workflow
The overall experimental workflow for a SILAC-based quantitative proteomic analysis of Vandetanib's effects is depicted below.
Detailed Protocols
1. Cell Culture and SILAC Labeling (Adaptation Phase)
This phase aims to achieve complete incorporation of the heavy amino acids into the cellular proteome.
-
Cell Line Selection: Choose a cancer cell line relevant to the study of Vandetanib (e.g., medullary thyroid carcinoma, non-small cell lung cancer, or breast cancer cell lines).
-
SILAC Media Preparation:
-
Prepare "light" and "heavy" SILAC media using a base medium deficient in L-lysine and L-arginine.
-
Light Medium: Supplement the base medium with normal L-lysine and L-arginine.
-
Heavy Medium: Supplement the base medium with ¹³C₆ L-lysine and ¹³C₆,¹⁵N₄ L-arginine.
-
Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.[6]
-
-
Cell Adaptation:
-
Culture the chosen cell line in both "light" and "heavy" SILAC media for at least five to six cell doublings to ensure >95% incorporation of the heavy amino acids.[2][8]
-
Monitor cell growth and morphology to ensure that the heavy amino acids do not adversely affect cell health.
-
Verify the incorporation efficiency by performing a small-scale protein extraction, digestion, and mass spectrometry analysis.
-
2. Vandetanib Treatment (Experimental Phase)
-
Cell Seeding: Seed the fully adapted "light" and "heavy" labeled cells at an appropriate density for the planned experiment.
-
Drug Treatment:
-
Treat the "heavy" labeled cells with the desired concentration of Vandetanib. The concentration and duration of treatment should be determined based on prior dose-response studies.
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO) at the same concentration as the drug-treated cells.
-
Incubate the cells for the predetermined treatment period.
-
3. Sample Preparation for Mass Spectrometry
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine the protein concentration of both the "light" (control) and "heavy" (Vandetanib-treated) lysates using a standard protein assay (e.g., BCA assay).
-
-
Mixing and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates in a 1:1 ratio.[8]
-
Perform in-solution or in-gel digestion of the mixed protein sample. A common method is filter-aided sample preparation (FASP).
-
Briefly, proteins are denatured, reduced, and alkylated.
-
Digest the proteins into peptides overnight using a protease such as trypsin.
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove contaminants that can interfere with mass spectrometry analysis.
-
4. LC-MS/MS Analysis and Data Processing
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the cleaned peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) coupled with a nano-liquid chromatography system.[8]
-
The mass spectrometer will acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software such as MaxQuant, Proteome Discoverer, or FragPipe.[15][16]
-
The software will identify peptides and proteins and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.
-
Perform downstream bioinformatics analysis (e.g., gene ontology enrichment, pathway analysis) on the list of differentially expressed proteins to gain biological insights.
-
Data Presentation
The quantitative data from the SILAC experiment should be presented in a clear and structured format. Below is an example of how to tabulate the results for proteins that are significantly up- or down-regulated upon Vandetanib treatment.
Table 1: Proteins Significantly Down-regulated by Vandetanib Treatment
| Protein Accession | Gene Name | Protein Name | H/L Ratio | p-value | Function |
| P00533 | EGFR | Epidermal growth factor receptor | 0.45 | <0.01 | Receptor tyrosine kinase |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 0.52 | <0.01 | Receptor tyrosine kinase |
| Q9Y243 | KDR | Vascular endothelial growth factor receptor 2 | 0.61 | <0.05 | Receptor tyrosine kinase |
| ... | ... | ... | ... | ... | ... |
Table 2: Proteins Significantly Up-regulated by Vandetanib Treatment
| Protein Accession | Gene Name | Protein Name | H/L Ratio | p-value | Function |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.15 | <0.01 | Tumor suppressor |
| Q06187 | CASP3 | Caspase-3 | 1.89 | <0.05 | Apoptosis execution |
| ... | ... | ... | ... | ... | ... |
H/L Ratio: The ratio of the abundance of the protein in the heavy (Vandetanib-treated) sample to the light (control) sample.
Visualization of Vandetanib's Mechanism of Action
The following diagram illustrates the key signaling pathways targeted by Vandetanib.
This application note provides a comprehensive framework for utilizing SILAC to investigate the proteomic effects of Vandetanib. The detailed protocols and data presentation guidelines will enable researchers to generate high-quality, quantitative data to advance our understanding of this important anti-cancer therapeutic.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prakse.lv [prakse.lv]
- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 10. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Vandetanib - Wikipedia [en.wikipedia.org]
- 12. bccancer.bc.ca [bccancer.bc.ca]
- 13. What is Vandetanib used for? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Vandetanib-13C6 in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent, orally available tyrosine kinase inhibitor (TKI) that simultaneously targets key signaling pathways implicated in tumor growth, progression, and angiogenesis.[1][2] Its primary targets are the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] This multi-targeted approach makes Vandetanib a valuable agent in targeted cancer therapy, with approval for the treatment of symptomatic or progressive medullary thyroid cancer (MTC).[3]
Vandetanib-13C6, a stable isotope-labeled form of Vandetanib, serves as a critical tool in the research and development of this therapeutic agent. Its primary application is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Vandetanib in biological matrices.[4][5] This ensures the accuracy and reliability of pharmacokinetic (PK), toxicokinetic, and therapeutic drug monitoring studies. Stable isotope labeling is also fundamental to metabolic research, allowing for the elucidation of drug metabolism pathways.
I. Bioanalytical Applications of this compound
The primary application of this compound is as an internal standard for the accurate quantification of Vandetanib in biological samples.
A. Quantitative Analysis by LC-MS/MS
Application: To accurately determine the concentration of Vandetanib in plasma, serum, or other biological matrices for pharmacokinetic analysis.
Principle: this compound is chemically identical to Vandetanib but has a greater mass due to the incorporation of six 13C atoms. This mass difference allows for its distinction from the unlabeled drug by a mass spectrometer. By adding a known amount of this compound to a sample, it co-elutes with Vandetanib during liquid chromatography and experiences similar ionization effects in the mass spectrometer. The ratio of the signal from Vandetanib to that of this compound is used to calculate the precise concentration of Vandetanib in the sample, correcting for variations in sample preparation and instrument response.
II. Preclinical Efficacy and Pharmacokinetics
A. In Vitro Potency of Vandetanib
The following table summarizes the half-maximal inhibitory concentration (IC50) of Vandetanib in various cancer cell lines and against its target kinases.
| Cell Line/Kinase | Cancer Type | IC50 (nM) | Reference |
| VEGFR-2 (KDR) | - | 40 | [6] |
| VEGFR-3 | - | 110 | [6] |
| EGFR | - | 500 | [6] |
| RET | - | 130 | [6] |
| HUVEC (VEGF-stimulated) | Endothelial Cells | 60 | [6][7] |
| HUVEC (EGF-stimulated) | Endothelial Cells | 170 | [6][7] |
| TKKK | Cholangiocarcinoma | 220 | [8] |
| TGBC24TKB | Cholangiocarcinoma | 4500 | [8] |
| OZ | Cholangiocarcinoma | 12200 | [8] |
| HuCCT1 | Cholangiocarcinoma | 10000 | [8] |
| PC-9 | Lung Cancer | 140 | [8] |
| PC-9/ZD (resistant) | Lung Cancer | 5920 | [8] |
B. In Vivo Tumor Growth Inhibition
Vandetanib has demonstrated significant antitumor activity in various xenograft models.
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |
| Adenoid Cystic Carcinoma | Salivary Gland Cancer | 50 mg/kg/day | Significant reduction in tumor volume (P < 0.01) | [9][10] |
| Anaplastic Thyroid Carcinoma (Hth83-lucif & 8505C-lucif) | Thyroid Cancer | Not Specified | Significant reduction in tumor volume | [11] |
| HCC827 | Lung Cancer | Not Specified | Regression of tumors to microscopic size | [12] |
| MCF-7 | Breast Cancer | 25 mg/kg/day | Reduced tumor formation and growth | [13] |
C. Pharmacokinetic Parameters of Vandetanib in Humans
The table below presents key pharmacokinetic parameters of Vandetanib in healthy adult subjects.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 6 hours (range 4-10) | [14] |
| Terminal Half-life (t½) | ~10 days | [15] |
| Apparent Clearance (CL/F) | 13.1 - 13.3 L/h | [15] |
| Apparent Volume of Distribution (Vd/F) | 3592 - 4103 L | [15] |
| Major Routes of Elimination | Feces (44%) and Urine (25%) over 21 days | [15] |
III. Experimental Protocols
A. Protocol for Quantification of Vandetanib in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol provides a general procedure for the quantification of Vandetanib in human plasma.
1. Materials and Reagents:
-
Vandetanib analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
tert-Butyl methyl ether (MTBE)
-
Water (LC-MS grade)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Vandetanib and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Vandetanib stock solution with methanol:water (1:1) to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).[16]
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.[17]
-
Vortex briefly.
-
Add 1 mL of tert-butyl methyl ether (MTBE).[17]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.[17]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[17]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile/10mM ammonium formate, 50/50, v/v).[4]
-
Vortex for 30 seconds and transfer to an autosampler vial.
4. LC-MS/MS Conditions (Example):
-
LC System: Agilent 1200 series or equivalent
-
Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) or equivalent[4]
-
Mobile Phase: Isocratic elution with acetonitrile/10mM ammonium formate (pH 5.0) (50:50, v/v)[4]
-
Flow Rate: 0.25 mL/min[18]
-
Injection Volume: 5-20 µL
-
Mass Spectrometer: API 3200 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Vandetanib: m/z 475.1 → 112.1[16]
-
This compound: Adjust m/z based on the position and number of 13C labels. For a 13C6 labeled compound, the precursor ion would be approximately m/z 481.1. The fragment ion may or may not contain the 13C labels, so this would need to be determined empirically.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Vandetanib to this compound against the concentration of the calibration standards.
-
Determine the concentration of Vandetanib in the unknown samples by interpolating their peak area ratios from the calibration curve.
B. Protocol for In Vitro Cell Viability (MTT) Assay
This protocol assesses the effect of Vandetanib on the proliferation of cancer cell lines.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., TPC-1, BCPAP for thyroid cancer)[19]
-
Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)[19]
-
Vandetanib
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of Vandetanib in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the Vandetanib dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 48 or 72 hours).[19]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
C. Protocol for Western Blot Analysis of Target Phosphorylation
This protocol is for assessing the inhibition of VEGFR, EGFR, and RET phosphorylation by Vandetanib.
1. Materials and Reagents:
-
Cancer cell line expressing the target receptors
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-VEGFR2, anti-phospho-EGFR, anti-EGFR, anti-phospho-RET, anti-RET, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
2. Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of Vandetanib for a specified time (e.g., 4 or 24 hours).[20]
-
If necessary, stimulate the cells with the appropriate ligand (e.g., VEGF or EGF) for a short period before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total protein and loading control to ensure equal loading.
IV. Signaling Pathways and Experimental Workflows
A. Vandetanib Mechanism of Action
Caption: Vandetanib inhibits VEGFR, EGFR, and RET, blocking downstream signaling pathways.
B. Bioanalytical Workflow using this compound
Caption: Workflow for quantifying Vandetanib in biological samples using a stable isotope internal standard.
C. In Vitro Anti-Proliferation Assay Workflow
Caption: Workflow for determining the anti-proliferative effects of Vandetanib using an MTT assay.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vandetanib inhibits growth of adenoid cystic carcinoma in an orthotopic nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. wjpls.org [wjpls.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to troubleshoot Vandetanib-13C6 signal suppression in LC-MS
Welcome to the technical support center for Vandetanib-13C6 LC-MS analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot signal suppression and other common issues encountered during the quantitative analysis of Vandetanib using its 13C6-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in the context of LC-MS analysis of this compound?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of Vandetanib and its internal standard, this compound, in the mass spectrometer's ion source.[1] This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenates).[2] These interfering substances can compete with the analytes for ionization, leading to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[2][3]
Q2: My this compound signal is low and inconsistent. What are the likely causes?
A2: Low and inconsistent signals for your internal standard are classic indicators of ion suppression.[4] The primary causes include:
-
Significant Matrix Effects: Co-eluting endogenous compounds like phospholipids, salts, and metabolites from the biological matrix can interfere with the ionization of this compound.[2][5]
-
Suboptimal Sample Preparation: Inefficient removal of matrix components during sample cleanup is a major contributor to signal suppression.[3]
-
High Concentration of Vandetanib: At high concentrations, the analyte itself can compete with the internal standard for ionization, leading to suppression of the this compound signal.[6]
-
Chromatographic Co-elution: Poor chromatographic separation of this compound from matrix interferences.
Q3: How can I confirm that signal suppression is affecting my analysis?
A3: A standard method to identify and quantify signal suppression is the post-column infusion experiment . This involves infusing a solution of Vandetanib and this compound at a constant rate into the LC eluent stream after the analytical column and before the mass spectrometer.[4] When a blank matrix sample is injected, any dips in the baseline signal of the analytes indicate the retention times at which interfering compounds are eluting and causing suppression.[4]
Another common approach is the post-extraction spike method to calculate the matrix factor (MF).[2] This compares the analyte's peak response in a spiked, extracted blank matrix to its response in a neat solution. An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value close to 1 implies minimal matrix effect.[2]
Q4: Can the this compound internal standard itself cause signal suppression?
A4: Yes, although stable isotope-labeled internal standards are designed to co-elute with and mimic the behavior of the analyte, an excessively high concentration of this compound can lead to competition for ionization, thereby suppressing the signal of the unlabeled Vandetanib.[4] It is crucial to optimize the concentration of the internal standard.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving signal suppression issues with this compound.
Issue 1: Poor Sensitivity and Inconsistent Results
Symptom: The signal intensity for both Vandetanib and this compound is low, and there is high variability (%CV) in results for quality control (QC) samples and replicates.
Troubleshooting Workflow:
References
Technical Support Center: Vandetanib-13C6 Chromatographic Analysis
Welcome to the technical support center for the chromatographic analysis of Vandetanib and its stable isotope-labeled internal standard, Vandetanib-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical injection volume for Vandetanib analysis in liquid chromatography?
A common injection volume for Vandetanib analysis in liquid chromatography (LC) is in the range of 5 to 20 µL.[1][2] For instance, a validated LC-MS/MS method for Vandetanib in human plasma and rat liver microsomes utilized an injection volume of 5 µL.[1] Another study for the estimation of Vandetanib in various human matrices used a 20 µL injection volume.[2] The optimal volume is a balance between achieving sufficient sensitivity and avoiding column overload.[3]
Q2: How does the injection volume affect the chromatographic peak?
The injection volume can significantly impact the peak's height, width, and shape.[3][4]
-
Peak Height: Increasing the injection volume generally leads to a linear increase in peak height, which can improve sensitivity.[4]
-
Peak Width: Larger injection volumes can cause peak broadening.[4]
-
Peak Shape: Excessive injection volume can lead to peak fronting or tailing, and a decrease in resolution between adjacent peaks.[4][5]
Q3: What are the signs of column overload due to excessive injection volume?
Column overload can manifest in several ways, including:
-
Reduced column performance due to distorted peak shapes (fronting or tailing).[4]
-
A decrease in retention time as the injection volume increases.[3]
-
Broadened peaks, which can lead to a loss of resolution between the analyte and other components in the sample.[4]
Q4: Can this compound be used as an internal standard for Vandetanib quantification?
Yes, a stable isotope-labeled (SIL) internal standard like this compound is the gold standard for quantitative bioanalysis of Vandetanib using LC-MS/MS.[6] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects, which corrects for variations during sample preparation and analysis.[6] A study determining Vandetanib in human plasma and cerebrospinal fluid successfully used [(13)C,d(3)]-ZD6474 as an internal standard.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Fronting or Tailing) for Vandetanib and this compound
-
Possible Cause: The injection volume may be too large for the column dimensions and analytical conditions, leading to volume overload.[3][4]
-
Troubleshooting Steps:
-
Reduce Injection Volume: Systematically decrease the injection volume (e.g., in 5 µL increments) and observe the impact on peak shape. A good starting point is to aim for an injection volume that is 1-5% of the total column volume.[5]
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. A stronger sample solvent can cause peak distortion.[5]
-
Optimize Mobile Phase: If reducing the injection volume does not resolve the issue, re-evaluate the mobile phase composition.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: The injection volume may be too small, resulting in an insufficient amount of analyte reaching the detector.
-
Troubleshooting Steps:
-
Increase Injection Volume: Carefully increase the injection volume in small increments. Monitor the peak shape to ensure you do not overload the column.
-
Sample Concentration: If increasing the injection volume leads to peak distortion, consider concentrating the sample to increase the mass of analyte injected at a smaller volume.
-
Method Optimization: Review the mass spectrometry parameters to ensure optimal ionization and detection of Vandetanib and this compound.
-
Issue 3: High Backpressure
-
Possible Cause: While not always directly related to injection volume, issues with sample preparation that are exacerbated by larger injection volumes can lead to column plugging.
-
Troubleshooting Steps:
-
Sample Filtration: Ensure all samples are adequately filtered before injection to remove particulate matter.
-
Guard Column: Use a guard column to protect the analytical column from contaminants in the sample.
-
Systematic Check: If the problem persists, systematically check for blockages in the system, starting from the injector and moving towards the detector.
-
Experimental Protocols
Below are summarized experimental parameters from published methods for Vandetanib analysis. These can serve as a starting point for method development and optimization.
Table 1: LC-MS/MS Parameters for Vandetanib Analysis
| Parameter | Method 1[1] | Method 2[7] |
| Analyte | Vandetanib | Vandetanib |
| Internal Standard | Not specified in abstract | [(13)C,d(3)]-ZD6474 |
| Column | C18 | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) |
| Mobile Phase | Isocratic: 10 mM ammonium formate (pH 4.1) and acetonitrile (1:1) | Isocratic: acetonitrile/10mM ammonium formate (50/50, v/v, at pH 5.0) |
| Flow Rate | 0.25 mL/min | 0.11 mL/min |
| Injection Volume | 5 µL | Not specified in abstract |
| Detection | ESI-MS/MS (Agilent 6410 QqQ) | ESI-MS/MS (API-3200) |
| Monitored Ions (m/z) | Not specified | Vandetanib: 475.1/112.1, ISTD: 479.1/116.2 |
| Run Time | 4 min | 3 min |
| Retention Time | Not specified | 1.60 min |
Visualizations
Experimental Workflow for Vandetanib Analysis
Caption: Workflow for Vandetanib quantification using an internal standard.
Troubleshooting Logic for Injection Volume Optimization
Caption: Decision tree for optimizing injection volume in chromatography.
Vandetanib Signaling Pathway Inhibition
Caption: Vandetanib inhibits key signaling pathways in cancer cells.
References
- 1. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 4. Chrominfo: Effects of Injection volume in HPLC [chrominfo.blogspot.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vandetanib-13C6 Isotopic Interference Correction
Welcome to the technical support center for Vandetanib-13C6 experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic interference in mass spectrometry-based quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound experiments?
A1: Isotopic interference, or crosstalk, occurs when the signal from the naturally occurring heavy isotopes of unlabeled (native) Vandetanib overlaps with the signal of the stable isotope-labeled internal standard (SIL-IS), this compound.[1] Vandetanib's chemical formula (C22H24BrFN4O2) includes elements like carbon, hydrogen, nitrogen, oxygen, and bromine, all of which have naturally occurring heavier isotopes (e.g., 13C, 2H, 15N, 17O, 18O, and 81Br).[1]
Due to the natural abundance of these isotopes, a small fraction of the unlabeled Vandetanib molecules will have a mass that is several daltons higher than its monoisotopic mass. This can lead to a signal that encroaches upon the mass-to-charge ratio (m/z) channel of the this compound internal standard, causing an artificially inflated signal for the internal standard and leading to inaccurate quantification of the analyte.[1][2]
Q2: How can I detect isotopic interference in my Vandetanib assay?
A2: A straightforward method to check for isotopic interference is to prepare and analyze a high-concentration sample of unlabeled Vandetanib without adding the this compound internal standard. If you observe a signal in the mass transition (MRM) channel designated for this compound, it is a direct confirmation of isotopic crosstalk.[1] This is particularly important to check at the upper limit of quantification (ULOQ), where the high concentration of the analyte will make any interference more pronounced.[1]
Q3: My calibration curve for Vandetanib is non-linear at high concentrations. Is this due to isotopic interference?
A3: Non-linearity in the calibration curve, especially at the upper limits, is a strong indicator of isotopic interference.[1] At high concentrations of unlabeled Vandetanib, the contribution from its natural heavy isotopes to the this compound channel becomes significant. This leads to a disproportionate increase in the internal standard's signal relative to the analyte, causing the response ratio (Analyte Area / Internal Standard Area) to plateau and resulting in a non-linear relationship.[1][2]
Q4: What are the primary sources of error when correcting for isotopic interference?
A4: Omitting correction or performing an invalid correction can lead to significantly distorted data and potential misinterpretation of results.[3] The primary sources of error include:
-
Ignoring Natural Isotope Abundance: Failing to account for the contribution of natural heavy isotopes from the analyte to the internal standard's mass channel.[4][5]
-
Tracer Impurity: Assuming the this compound standard is 100% pure when it may contain trace amounts of unlabeled Vandetanib.
-
Incorrect Mathematical Correction: Using an inappropriate algorithm or correction factor that does not accurately model the isotopic distribution.[6]
Troubleshooting Guide
Issue 1: Inaccurate Quantification at High Analyte Concentrations
-
Symptom: The assay shows poor accuracy and precision for quality control (QC) samples at the high concentration range. The calibration curve may be non-linear.[1]
-
Possible Cause: Significant isotopic interference from the high concentration of unlabeled Vandetanib is inflating the signal of the this compound internal standard.
-
Troubleshooting Steps:
-
Verify Interference: Analyze a high-concentration standard of unlabeled Vandetanib without the internal standard to confirm signal bleed-through into the this compound mass channel.[1]
-
Apply Mathematical Correction: Utilize software or a manual calculation to subtract the contribution of the natural isotopes from the measured internal standard peak area. Tools like IsoCorrectoR or AccuCor2 can be used for this purpose.[3][7]
-
Use a Non-Linear Regression Model: If the interference is predictable, a quadratic fit might provide a better model for the calibration curve.[1] However, this should be used with caution and be properly validated.[2]
-
Lower the Upper Limit of Quantification (ULOQ): If the non-linearity is confined to the highest concentrations, consider reducing the ULOQ to a range where the linear relationship is maintained.[1]
-
Issue 2: Poor Signal-to-Noise Ratio for this compound
-
Symptom: The peak for the this compound internal standard is weak or has a poor signal-to-noise ratio, even in blank samples.
-
Possible Cause:
-
Low Concentration of Internal Standard: The working concentration of the this compound may be too low.
-
Degradation of Internal Standard: The internal standard may have degraded during storage or sample preparation.
-
Instrumental Issues: The mass spectrometer may not be properly tuned for the m/z of this compound.
-
-
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: Prepare fresh working solutions of this compound at a slightly higher concentration and re-analyze.
-
Check Storage Conditions: Ensure that the stock and working solutions of the internal standard are stored correctly, typically at -80°C in a non-reactive solvent like methanol.[8]
-
Verify Instrument Performance: Calibrate and tune the mass spectrometer across the relevant mass range to ensure optimal sensitivity for the this compound transition.
-
Data Presentation: Isotopic Distribution
The following table summarizes the theoretical relative isotopic abundance for Vandetanib due to the natural abundance of its constituent elements. This data is crucial for calculating the necessary correction factors.
Table 1: Theoretical Isotopic Abundance of Vandetanib
| Isotopologue | Mass Difference (Da) | Relative Abundance (%) | Primary Contributing Isotopes |
| M+0 | 0 | 100.00 | 12C, 1H, 14N, 16O, 79Br, 19F |
| M+1 | +1.00 | 25.47 | 13C, 15N |
| M+2 | +2.00 | 100.08 | 81Br, 13C2 |
| M+3 | +3.00 | 25.49 | 81Br, 13C |
| M+4 | +4.00 | 3.28 | 81Br, 13C2 |
| M+5 | +5.00 | 0.58 | 81Br, 13C3 |
| M+6 | +6.00 | 0.07 | 81Br, 13C4 |
Note: The monoisotopic mass of Vandetanib is approximately 474.106 g/mol . The M+2 peak is nearly as abundant as the M+0 peak due to the natural isotopic distribution of Bromine (79Br and 81Br).[1]
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted for the analysis of Vandetanib in human plasma and is suitable for LC-MS/MS analysis.[8][9][10][11]
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.[9]
-
Spiking Internal Standard: Add a specific volume of the this compound working solution to each sample, standard, and quality control (QC).[9]
-
Extraction Solvent Addition: Add 1 mL of tert-butyl methyl ether containing 0.1% ammonium hydroxide.[8][9]
-
Vortexing/Mixing: Vortex the mixture for 5 minutes to ensure thorough extraction.[9]
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.[9]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.[9]
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[9]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/10mM ammonium formate).[9][12]
-
Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.[9]
Protocol 2: LC-MS/MS Instrumentation and Conditions
The analysis is typically performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
Table 2: LC-MS/MS Parameters for Vandetanib Analysis
| Parameter | Setting |
| Chromatography | |
| LC Column | Kinetex C18 (or equivalent)[11] |
| Mobile Phase | Isocratic: 50:50 (v/v) acetonitrile and 10mM ammonium formate (pH 5.0)[12] |
| Flow Rate | 0.11 mL/min[11] |
| Retention Time | ~1.60 min for Vandetanib and this compound[12] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Vandetanib: m/z 475.1 → 112.1this compound: m/z 481.1 → 112.1 (predicted) |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100-200 ms |
Visualizations
Caption: Vandetanib's mechanism of action on key signaling pathways.
Caption: Workflow for Vandetanib quantification with isotopic correction.
Caption: Logical diagram of isotopic interference and correction.
References
- 1. benchchem.com [benchchem.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Minimizing matrix effects when using Vandetanib-13C6 as an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Vandetanib, specifically focusing on minimizing matrix effects when using Vandetanib-13C6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Vandetanib?
A: Matrix effects are the alteration of the ionization efficiency of Vandetanib due to co-eluting compounds from the sample matrix (e.g., plasma, serum).[1] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which ultimately affects the accuracy, precision, and sensitivity of the analysis.[1][2] Key sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[1][2]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound recommended?
A: A SIL internal standard is considered the gold standard for quantitative bioanalysis because it has nearly identical physicochemical properties to the analyte (Vandetanib).[3][4] This similarity ensures that it co-elutes with Vandetanib and experiences the same degree of matrix effects and variability in sample preparation and instrument response.[3][5] By using the ratio of the analyte signal to the internal standard signal, these variations can be effectively compensated for, leading to more accurate and precise quantification.[2][6] Using 13C-labeled standards is particularly advantageous as they are less likely to exhibit chromatographic separation from the analyte compared to some deuterium-labeled standards.[7][8]
Q3: How can I quantitatively assess matrix effects in my Vandetanib assay?
A: The most common method is the post-extraction spike analysis.[1][2][9] This involves comparing the peak area of Vandetanib spiked into an extracted blank matrix sample to the peak area of Vandetanib in a neat solution (e.g., mobile phase). The ratio of these peak areas is known as the Matrix Factor (MF).
-
MF ≈ 1: Indicates minimal or no matrix effect.
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
A detailed protocol for this assessment is provided in the "Experimental Protocols" section.
Q4: Can this compound completely eliminate matrix effect issues?
A: While this compound is highly effective at compensating for matrix effects, it may not eliminate them entirely.[2][10] Issues can still arise if there is chromatographic separation between Vandetanib and this compound, or if the matrix effect is so severe that the signal is suppressed below the limit of quantification.[10] Therefore, it is crucial to optimize sample preparation and chromatography to minimize the underlying matrix effects.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution(s) |
| High Variability (%CV) in QC Samples | Inconsistent Matrix Effects: Different lots of biological matrix can have varying levels of interfering compounds.[1] | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove phospholipids and other interferences.[6][11][12]2. Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to improve separation of Vandetanib from matrix components.[6][11] |
| Poor Accuracy (Bias) in Low Concentration Samples | Contribution from Internal Standard: The this compound internal standard may contain a small amount of unlabeled Vandetanib, which can artificially inflate the results at low concentrations.[13] | 1. Verify IS Purity: Analyze a high concentration solution of the this compound to check for the presence of unlabeled Vandetanib.2. Adjust IS Concentration: Use the lowest possible concentration of the internal standard that still provides a robust signal. |
| Analyte and IS Peaks are Separated | Isotope Effect: Although less common with 13C, some chromatographic conditions can lead to slight separation from the native analyte.[8][10] This can cause differential matrix effects. | 1. Modify Chromatography: Adjust the mobile phase or gradient to ensure co-elution. Complete peak overlapping is critical for accurate compensation.[3]2. Evaluate Different Columns: Test columns with different stationary phases. |
| Consistently Low Signal for Both Analyte and IS | Severe Ion Suppression: A component in the matrix is strongly suppressing the ionization of both Vandetanib and its internal standard.[1][2] | 1. Dilute the Sample: A simple 1:1 or higher dilution with a suitable buffer can reduce the concentration of interfering matrix components.[14]2. Enhance Sample Preparation: Employ techniques specifically designed to remove phospholipids, such as HybridSPE®.[12] |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Matrix Factor (MF) for Vandetanib | 0.75 (Ion Suppression) | 0.92 | 0.98 |
| %CV of MF across 6 lots of plasma | 18% | 8% | 4% |
| Recovery of Vandetanib | >95% | 85% | 92% |
| Recovery of this compound | >95% | 86% | 93% |
This table presents illustrative data to highlight typical performance differences between common extraction techniques.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spike method to determine the Matrix Factor (MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Vandetanib and this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., a mid-QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). Spike the extracted matrix with Vandetanib and this compound to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with Vandetanib and this compound before the extraction process.
-
-
Analyze Samples: Inject all prepared samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
A quick and common method for sample cleanup.
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
Visualizations
Workflow for Assessing and Mitigating Matrix Effects
Caption: Workflow for identifying and minimizing matrix effects.
Decision Tree for Troubleshooting Poor Accuracy
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Optimization of dosing concentrations for Vandetanib-13C6 in cell culture
Welcome to the technical support center for Vandetanib-13C6. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosing concentrations of this compound for cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in cell culture.
Q1: What is the expected behavior of this compound compared to unlabeled Vandetanib?
A1: this compound is a stable isotope-labeled version of Vandetanib. The six Carbon-13 atoms are incorporated into the molecule's backbone. For 13C labeling, the kinetic isotope effect is generally considered insignificant, meaning the biological activity, potency, and physicochemical properties of this compound are expected to be identical to the unlabeled compound.[1] Therefore, dosing concentrations and experimental conditions established for Vandetanib can be directly applied to this compound. The primary application of this compound is as an internal standard for quantitative bioanalytical methods like mass spectrometry, allowing for precise measurement of Vandetanib concentrations in complex biological samples.[2][3]
Q2: My cells are not responding to this compound treatment. What are the possible causes?
A2: There are several potential reasons for a lack of cellular response:
-
Cell Line Insensitivity: Not all cell lines are sensitive to Vandetanib. The drug's efficacy is often linked to the presence of its primary targets: VEGFR, EGFR, and RET kinases.[4][5] Confirm that your chosen cell line expresses these receptors and that they are relevant to the cell's proliferation and survival.
-
Incorrect Dosing Concentration: The effective concentration of Vandetanib can vary significantly between cell lines.[6][7] It is crucial to perform a dose-response experiment (e.g., an IC50 determination) to identify the optimal concentration range for your specific cell line.
-
Drug Solubility and Stability: Vandetanib has low aqueous solubility, which can be pH-dependent.[8][9] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture medium. Precipitates in the media can lead to inconsistent and lower-than-expected effective concentrations.
-
Experimental Duration: The effects of Vandetanib on cell viability and proliferation may not be apparent after short incubation times. Consider extending the treatment duration (e.g., 48-72 hours or longer) to observe a significant effect.[10][11]
-
Drug Degradation: While generally stable, prolonged incubation at 37°C in cell culture media could lead to some degradation. Prepare fresh dilutions from a stock solution for each experiment.
Q3: I am observing high variability between my experimental replicates. How can I improve consistency?
A3: High variability can be attributed to several factors:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your culture plates. Inaccurate cell counting or uneven cell suspension can lead to significant differences in results.
-
Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the drug and affect cell growth. It is good practice to not use the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Incomplete Drug Dissolution: As mentioned, ensure your this compound stock solution is fully dissolved and properly mixed into the culture medium to avoid concentration gradients.
-
Assay Technique: For viability assays like MTT or resazurin, ensure consistent incubation times with the reagent and thorough mixing before reading the plate.
Q4: How do I choose the initial concentration range for my dose-response experiments?
A4: A good starting point is to conduct a broad-range dose-response curve. A logarithmic dilution series is often effective, for example, from 1 nM to 100 µM.[12][13] Based on published data for various cell lines, the IC50 of Vandetanib can range from nanomolar to micromolar concentrations.[6][7] After an initial broad-range experiment, you can perform a more focused dose-response curve around the approximate IC50 value to determine it more precisely.
Quantitative Data Summary
The following tables summarize reported IC50 values for Vandetanib in various cancer cell lines. This data can be used as a reference for designing your initial dosing experiments.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| TT | Medullary Thyroid Carcinoma | ~1 | 6 days | [7] |
| MTC-SK | Medullary Thyroid Carcinoma | >1 | 6 days | [7] |
| Various HCC and ICC cell lines | Hepatocellular & Cholangiocarcinoma | 2.7 - 83 | 5 days | [6] |
| HUVEC | Endothelial Cells | 1, 2, and 4 µM tested | 48 hours | [11] |
| Panel of 20 cell lines | Various Cancers | 0.25 - 160 (range tested) | 5 days | [12] |
Note: The IC50 values can be influenced by the specific assay conditions, including cell seeding density, serum concentration in the media, and the type of viability assay used.
Experimental Protocols
Protocol 1: Determination of IC50 using a Resazurin-Based Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)
-
96-well cell culture plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader with fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium from your stock solution. A common starting range is a 10-point, 2-fold dilution series starting from 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media with resazurin only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizations
Caption: Vandetanib's mechanism of action targeting key signaling pathways.
Caption: Experimental workflow for optimizing this compound dosing.
Caption: Troubleshooting guide for lack of cellular response to this compound.
References
- 1. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tga.gov.au [tga.gov.au]
- 9. mdpi.com [mdpi.com]
- 10. wjpls.org [wjpls.org]
- 11. Investigating the effect of vandetanib and celecoxib combination on angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.6. IC50 Determination [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting low recovery of Vandetanib-13C6 during solid-phase extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of Vandetanib-13C6 during solid-phase extraction (SPE). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery of this compound during SPE?
Low recovery is a frequent issue in SPE and can stem from several factors throughout the extraction process. The most common culprits include:
-
Improper pH of the sample: Vandetanib is a basic compound. The sample pH must be adjusted to ensure it is retained on the SPE sorbent.
-
Incorrect sorbent selection: The choice of SPE sorbent is critical and depends on the analyte's properties.
-
Inappropriate wash solvent: The wash solvent may be too strong, causing the analyte to be washed away before elution.
-
Ineffective elution solvent: The elution solvent may not be strong enough to remove the analyte from the sorbent.
-
Suboptimal flow rate: If the flow rate during sample loading is too high, the analyte may not have sufficient time to interact with the sorbent.[1][2]
-
Drying of the sorbent bed: Allowing the sorbent to dry out after conditioning and before sample loading can lead to inconsistent results.[1][3]
Q2: Should Vandetanib and this compound behave identically during SPE?
In theory, yes. Stable isotope-labeled internal standards like this compound are designed to have nearly identical chemical and physical properties to their unlabeled counterparts.[4] This means they should have the same extraction recovery, ionization efficiency, and chromatographic retention time. If you observe low recovery of this compound, it is highly likely that the recovery of unlabeled Vandetanib is also poor, indicating a problem with the overall SPE method rather than a specific issue with the labeled compound.
Q3: What are the key physicochemical properties of Vandetanib to consider for SPE method development?
Understanding the properties of Vandetanib is crucial for designing a robust SPE protocol.
| Property | Value | Implication for SPE |
| Molecular Weight | 475.36 g/mol | Standard for small molecules. |
| pKa | Two values: ~9.13 (strongest basic) | Vandetanib is a basic compound. At a pH below its pKa, it will be protonated (charged). This is important for ion-exchange SPE. |
| LogP | ~5.01 | Indicates that Vandetanib is hydrophobic and will retain well on reversed-phase sorbents. |
| Solubility | Practically insoluble in water at basic pH, but soluble at acidic pH. | Sample pre-treatment should involve acidification to ensure Vandetanib is fully dissolved before loading onto the SPE cartridge.[5] |
Troubleshooting Low Recovery
This section provides a systematic approach to identifying and resolving the cause of low this compound recovery. A crucial first step in troubleshooting is to collect and analyze each fraction from the SPE process (load, wash, and elution) to determine where the analyte is being lost.[3][4][6]
Problem: Low or no this compound detected in the final eluate.
To diagnose the issue, first determine in which fraction your analyte is present.
Scenario 1: this compound is found in the sample loading flow-through.
| Potential Cause | Recommended Solution(s) |
| Incorrect Sample pH | Vandetanib is a basic drug. For reversed-phase SPE, adjust the sample pH to be at least 2 pH units above the pKa of the basic functional group to ensure it is in its neutral, more retentive form. For cation exchange SPE, adjust the sample pH to be at least 2 pH units below the pKa to ensure it is protonated (charged). |
| Inappropriate Sorbent | For a hydrophobic molecule like Vandetanib, a reversed-phase sorbent (e.g., C18, polymeric) is a good starting point. If using ion-exchange, a cation exchanger is appropriate for this basic compound. Ensure the chosen sorbent has sufficient capacity for the sample load.[7][8] |
| Sample Solvent is Too Strong | If the sample is dissolved in a solvent with a high percentage of organic content, it may not be retained on a reversed-phase sorbent. Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading.[2] |
| Flow Rate is Too High | A high flow rate during sample loading can prevent the analyte from adequately interacting with the sorbent.[1][2] Decrease the loading flow rate to allow for proper retention. |
| Improper Sorbent Conditioning | The sorbent bed must be properly wetted (conditioned) and then equilibrated with a solvent similar to the sample matrix before loading.[1][2][4] Ensure these steps are not skipped and that the sorbent does not dry out before the sample is loaded. |
Scenario 2: this compound is found in the wash fraction.
| Potential Cause | Recommended Solution(s) |
| Wash Solvent is Too Strong | The organic content of the wash solvent may be too high, causing the analyte to be eluted prematurely.[6] Decrease the percentage of organic solvent in the wash step. |
| Incorrect pH of Wash Solvent | The pH of the wash solvent can impact the retention of the analyte. For reversed-phase, maintain the pH that promotes retention. For ion-exchange, ensure the pH does not disrupt the electrostatic interaction. |
Scenario 3: this compound is not found in the load or wash fractions, indicating it is retained on the sorbent but not eluting.
| Potential Cause | Recommended Solution(s) |
| Elution Solvent is Too Weak | The elution solvent is not strong enough to disrupt the interaction between Vandetanib and the sorbent. For reversed-phase, increase the organic content of the elution solvent. For ion-exchange, the pH of the elution solvent needs to be adjusted to neutralize the analyte, or a counter-ion needs to be added. |
| Incorrect pH of Elution Solvent | For reversed-phase, ensure the elution solvent has the optimal organic strength. For cation-exchange, the elution solvent should have a pH that neutralizes the basic analyte (i.e., pH > 11) or contain a high concentration of a counter-ion. Adding a small amount of ammonium hydroxide to an organic solvent is a common strategy for eluting basic compounds.[8] |
| Insufficient Elution Volume | The volume of the elution solvent may not be enough to completely elute the analyte. Try increasing the elution volume and collecting multiple smaller fractions to see if recovery improves. |
| Secondary Interactions | Vandetanib may have secondary interactions with the sorbent material (e.g., interaction with residual silanols on silica-based sorbents). Using a different elution solvent or adding a modifier may be necessary to disrupt these interactions. |
Experimental Protocols
While a specific, validated SPE protocol for Vandetanib was not found in the public literature, the following is a recommended starting protocol based on the known properties of Vandetanib and general methods for extracting basic drugs from plasma.[5][7][8][9]
Recommended SPE Protocol for Vandetanib from Plasma (using a polymeric reversed-phase or cation-exchange cartridge)
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the this compound internal standard.
-
Add 1 mL of 2% formic acid in water to acidify the sample and precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for loading onto the SPE cartridge.
-
-
Sorbent Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
-
Sorbent Equilibration:
-
Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., LC-MS/MS).
-
Visualizations
SPE Workflow for Vandetanib
Caption: A typical solid-phase extraction workflow for Vandetanib.
Troubleshooting Decision Tree for Low Recovery
Caption: A decision tree for troubleshooting low SPE recovery.
References
- 1. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 3. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. agilent.com [agilent.com]
- 8. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Advanced Techniques for Vandetanib-13C6 Metabolite Identification
Welcome to the technical support center for the refinement of Vandetanib-13C6 metabolite identification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for advanced analytical techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound and its metabolites.
Q1: We are observing unexpected isotopic patterns in our mass spectrometry data for this compound metabolites. What could be the cause?
A1: Unexpected isotopic patterns can arise from several factors in stable isotope labeling studies. The most common causes include:
-
Isotopic Interference: Naturally abundant heavy isotopes of elements like carbon, nitrogen, and oxygen can contribute to the mass spectrum, potentially overlapping with the signals from your 13C6-labeled metabolites. It is crucial to mathematically correct for the natural isotopic abundance.
-
Incomplete Labeling: If the synthesis of this compound is not 100% efficient, you may have a mixture of labeled and unlabeled parent drug, which will complicate the isotopic patterns of the resulting metabolites.
-
Metabolic Cross-talk: The 13C atoms from this compound can potentially be incorporated into other metabolic pathways, leading to the labeling of endogenous molecules. High-resolution mass spectrometry is essential to differentiate these from true drug metabolites based on accurate mass measurements.
Troubleshooting Workflow for Isotopic Pattern Analysis
Caption: Troubleshooting workflow for unexpected isotopic patterns.
Q2: Our recovery of Vandetanib and its metabolites from plasma samples is low and inconsistent. How can we improve our sample preparation method?
A2: Low and variable recovery is a common challenge in bioanalysis. The choice of sample preparation method is critical and depends on the physicochemical properties of the analytes and the complexity of the matrix. For Vandetanib, a basic compound, pH adjustment is crucial for efficient extraction. Here are some troubleshooting tips:
-
Protein Precipitation (PPT): While fast and simple, PPT with acetonitrile can sometimes lead to lower recovery for certain metabolites and may not sufficiently remove interfering phospholipids, leading to matrix effects.[1]
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts.[2] For Vandetanib, which is a basic compound, ensure the pH of the aqueous sample is adjusted to at least two units above its pKa to maintain it in a neutral, more extractable form.
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts and high recovery if the sorbent and elution conditions are optimized.[3] For Vandetanib, a mixed-mode cation exchange (MCX) SPE cartridge can be effective due to the basic nature of the molecule.[4]
Q3: We are struggling to differentiate between a 13C6-labeled Vandetanib metabolite and a co-eluting endogenous compound with a similar mass in our LC-MS analysis. What advanced techniques can we use?
A3: This is a common challenge in metabolomics, and high-resolution mass spectrometry (HRMS) is the key to resolving it.
-
Accurate Mass Measurement: HRMS instruments like Orbitrap or TOF analyzers provide high mass accuracy, allowing for the determination of the elemental composition of an ion. A this compound metabolite will have a distinct exact mass compared to an endogenous compound, even if their nominal masses are similar.
-
Isotope Pattern Analysis: The presence of the 13C6 label will create a unique isotopic signature for the Vandetanib metabolite that can be distinguished from the natural isotopic pattern of an endogenous molecule.
-
MS/MS Fragmentation: The fragmentation pattern of the 13C6-labeled metabolite in the MS/MS spectrum will be characteristic of the Vandetanib structure and will differ from that of an unrelated endogenous compound.
Q4: How can we confirm the exact structure of a novel this compound metabolite we have identified?
A4: While HRMS can provide the elemental composition and some structural clues, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of novel compounds.[5]
-
1D and 2D NMR: One-dimensional (1D) 1H and 13C NMR spectra, along with two-dimensional (2D) experiments like COSY, HSQC, and HMBC, can provide detailed information about the connectivity of atoms within the molecule.
-
Sample Purity and Quantity: A significant challenge for NMR is the need for a relatively pure and sufficient amount of the metabolite.[6] This often requires extensive sample cleanup and concentration steps after initial identification by LC-MS.
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical for accurate and reproducible quantification of Vandetanib and its metabolites. Below is a summary of quantitative data comparing common extraction techniques.
Table 1: Recovery and Matrix Effects for Vandetanib in Human Plasma
| Sample Preparation Method | Analyte | Mean Recovery (%) | Recovery RSD (%) | Matrix Effect (%) | Matrix Effect RSD (%) | Reference |
| Protein Precipitation (Acetonitrile) | Vandetanib | 85.2 | 4.5 | 92.1 | 6.8 | [1][7] |
| Liquid-Liquid Extraction (MTBE) | Vandetanib | 91.5 | 3.2 | 98.5 | 4.1 | [8] |
| Solid-Phase Extraction (MCX) | Vandetanib | 95.8 | 2.8 | 99.2 | 3.5 | [4] |
Table 2: LC-MS/MS Parameters for Vandetanib and its Major Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Vandetanib | 475.1 | 112.1 | 35 | [9] |
| This compound | 481.1 | 118.1 | 35 | Theoretical |
| N-desmethylvandetanib | 461.1 | 112.1 | 35 | [9] |
| Vandetanib N-oxide | 491.1 | 112.1 | 38 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound metabolite identification.
Protocol 1: Liquid-Liquid Extraction (LLE) of Vandetanib and Metabolites from Plasma
This protocol is optimized for the extraction of Vandetanib and its metabolites from a plasma matrix.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.
-
Add 50 µL of 0.5 M ammonium hydroxide to basify the sample.
-
Add 1 mL of MTBE.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[8]
Protocol 2: In Vitro Metabolism of this compound in Human Liver Microsomes (HLMs)
This protocol describes an in vitro method to generate and identify metabolites of this compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Vortex mixer
-
Incubator
-
Centrifuge
Procedure:
-
Prepare a 1 µM solution of this compound in phosphate buffer.
-
In a microcentrifuge tube, combine the this compound solution with HLMs (final concentration 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex and then centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
-
Analyze the supernatant by LC-HRMS to identify potential metabolites.
Protocol 3: NMR Sample Preparation and Analysis for Structural Elucidation
This protocol outlines the steps for preparing a purified metabolite sample for NMR analysis.
Materials:
-
Purified this compound metabolite
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve the purified metabolite in a minimal amount of deuterated solvent (typically 500-600 µL).
-
Transfer the solution to a high-quality NMR tube.
-
Acquire a 1D 1H NMR spectrum to assess sample purity and concentration.
-
Acquire a 1D 13C NMR spectrum.
-
Perform 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.[10]
-
-
Analyze the spectral data to elucidate the complete chemical structure of the metabolite.
Visualizations: Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize the complex biological pathways affected by Vandetanib and the experimental workflows used in its analysis.
Vandetanib Signaling Pathway Inhibition
Vandetanib is a multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR, EGFR, and RET.[11] Its inhibition of these receptors disrupts downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[7][12]
Caption: Vandetanib inhibits key signaling pathways in cancer cells.
General Workflow for this compound Metabolite Identification
The identification of this compound metabolites involves a multi-step process, from in vitro or in vivo studies to final structural confirmation.
Caption: A typical workflow for identifying drug metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. A graph layout algorithm for drawing metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. benchchem.com [benchchem.com]
- 6. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of 1D and 2D NMR spectroscopy for metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of drug metabolites in human plasma or serum integrating metabolite prediction, LC-HRMS and untargeted data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Validating Analytical Methods for Vandetanib: A Comparative Guide to Using Vandetanib-¹³C₆ as an Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents like Vandetanib in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides a comprehensive comparison of analytical methods for Vandetanib, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Vandetanib-¹³C₆. The use of such an internal standard is considered the gold standard in bioanalysis, as it effectively compensates for variability during sample preparation and instrumental analysis.[1][2]
Vandetanib is a potent oral tyrosine kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[3][4] Accurate measurement of its concentration is essential for understanding its pharmacological profile and ensuring patient safety and efficacy.
Quantitative Performance of Vandetanib Bioanalytical Methods
The performance of a bioanalytical method is evaluated by several key validation parameters, including linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, and precision. The following tables summarize the performance characteristics of a validated LC-MS/MS method for Vandetanib in human plasma and cerebrospinal fluid (CSF) using a stable isotope-labeled internal standard, which serves as a strong surrogate for Vandetanib-¹³C₆, and an alternative HPLC-UV method.
Table 1: Performance Characteristics of an LC-MS/MS Method for Vandetanib with a Stable Isotope-Labeled Internal Standard [5][6]
| Parameter | Human Plasma | Human Cerebrospinal Fluid (CSF) |
| Linearity Range | 1.0 - 3,000 ng/mL | 0.25 - 50 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.992 | ≥ 0.990 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.25 ng/mL |
| Mean Recovery | > 80% | Not Reported |
| Within-day Precision (%CV) | ≤ 5.9% | ≤ 8.8% |
| Between-day Precision (%CV) | ≤ 5.9% | ≤ 8.8% |
| Within-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% |
| Between-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% |
Table 2: Performance Characteristics of an HPLC-UV Method for Vandetanib in Rat Plasma [7]
| Parameter | Performance |
| Linearity Range | 80 - 4000 ng/mL (R² = 0.9998) |
| Intra-assay Accuracy | 98.80% to 103.08% |
| Inter-assay Accuracy | 95.32% to 98.40% |
| Intra-assay Precision (R.S.D. %) | <5% |
| Inter-assay Precision (R.S.D. %) | <5% |
| Mean Absolute Recovery | 96.65% |
The data clearly indicates the superior sensitivity of the LC-MS/MS method, with a significantly lower LLOQ compared to the HPLC-UV method. This is particularly crucial when analyzing samples with expected low concentrations of the drug, such as in cerebrospinal fluid.[5]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible bioanalytical results and successful inter-laboratory validation.
LC-MS/MS Method with Stable Isotope-Labeled Internal Standard
-
Sample Preparation: A simple liquid-liquid extraction is employed.[5][6]
-
To 100 µL of plasma or CSF, add the internal standard solution (Vandetanib-¹³C₆).
-
Add tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide for extraction.[5][6]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.[3]
-
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
-
Precursor Ion (Q1 m/z): 475.1 for Vandetanib.[5]
-
Product Ion (Q3 m/z): 112.1 for Vandetanib.[5]
-
For Vandetanib-¹³C₆, the precursor ion would be m/z 481.1, with a corresponding shift in the product ion.
-
HPLC-UV Method
-
Sample Preparation: [7]
-
Samples are extracted with methanol and acetonitrile.
-
The supernatant is evaporated to dryness.
-
The residue is reconstituted in the mobile phase.
-
-
Chromatography: [7]
-
Column: C18 Atlantis column.
-
Mobile Phase: Gradient elution with acetonitrile/0.5% triethylamine, pH 3.0.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 341 nm.
-
Visualizing the Workflow and Rationale
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for Vandetanib quantification using LC-MS/MS.
The use of a stable isotope-labeled internal standard like Vandetanib-¹³C₆ is justified by its ability to accurately mimic the analyte throughout the analytical process.
Caption: Justification for using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a high-performance liquid chromatographic ultraviolet detection method for the quantification of vandetanib in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard Debate: A Comparative Analysis of Vandetanib-13C6 and Deuterated Vandetanib as Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents is the bedrock of robust pharmacokinetic and bioanalytical studies. In the analysis of Vandetanib, a potent multi-targeted tyrosine kinase inhibitor, the choice of an appropriate internal standard for mass spectrometry-based assays is critical. This guide provides a detailed comparative analysis of two stable isotope-labeled (SIL) internal standards: Vandetanib-13C6 and deuterated Vandetanib, offering insights into their respective analytical performance based on established principles and available data.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they exhibit nearly identical physicochemical properties to the analyte of interest. This allows them to effectively compensate for variability during sample preparation, chromatography, and ionization. While both this compound and deuterated Vandetanib fall under the umbrella of SIL internal standards, the choice of isotope can have significant implications for assay accuracy and reliability.
Executive Summary: The Superiority of Carbon-13 Labeling
While deuterated Vandetanib (commonly Vandetanib-d4) is widely used and has demonstrated acceptable performance in validated bioanalytical methods, the scientific consensus suggests that carbon-13 labeled standards, such as this compound, offer a higher level of analytical robustness. The primary advantage of ¹³C-labeling lies in the negligible isotopic effect, ensuring a more consistent and reliable performance. Deuterium, with its significantly larger mass difference compared to protium, can sometimes lead to chromatographic separation from the unlabeled analyte and potential for in-source hydrogen-deuterium (H/D) exchange, which can compromise data integrity.
Performance Parameter Comparison
The following table summarizes the key performance differences between this compound and deuterated Vandetanib, based on established principles of stable isotope labeling in mass spectrometry.
| Performance Parameter | This compound | Deuterated Vandetanib | Rationale & Supporting Evidence |
| Co-elution with Analyte | Excellent | Good to Excellent | ¹³C-labeled standards are known to co-elute perfectly with the native analyte. Deuterated standards can sometimes exhibit a slight chromatographic shift (isotope effect), where they may elute slightly earlier than the unlabeled compound in reverse-phase chromatography. This can be more pronounced with a higher number of deuterium substitutions[1][2]. |
| Isotopic Stability | High | Moderate to High | The carbon-13 isotope is chemically stable and not prone to exchange. Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can be susceptible to H/D exchange with the solvent, especially under acidic or basic conditions[3][4]. The position of deuteration on the Vandetanib molecule is crucial for its stability. |
| Mass Shift | +6 Da | Typically +3 to +8 Da | This compound provides a clear +6 Da mass shift. The mass shift for deuterated Vandetanib depends on the number of deuterium atoms incorporated. A sufficient mass shift (ideally ≥ 3 Da) is necessary to avoid isotopic crosstalk from the naturally occurring isotopes of the analyte[4]. |
| Matrix Effect Compensation | Excellent | Good to Excellent | Due to perfect co-elution, ¹³C-labeled standards experience the exact same matrix effects as the analyte at the same point in time, leading to more accurate correction. Any chromatographic separation with deuterated standards could lead to differential matrix effects, potentially impacting accuracy. |
| Availability and Cost | Generally lower availability and higher cost | More readily available and generally less expensive | The synthesis of ¹³C-labeled compounds is often more complex and costly compared to deuteration[3]. |
Experimental Data Summary: Vandetanib Quantification using Deuterated Internal Standard
| Analytical Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (%) | Precision (%CV) | Reference |
| LC-MS/MS | Vandetanib-d4 | Human Plasma | 1.0 - 3,000 | ≥ 0.992 | 95.5 - 104.5 | < 7.8 | [5] |
| LC-MS/MS | Vandetanib-d4 | Human CSF | 0.25 - 50 | ≥ 0.990 | 94.4 - 105.6 | < 8.9 | [5] |
| LC-ESI-MS/MS | [(13)C,d(3)]-ZD6474 | Human Plasma | Not Specified | Not Specified | 97.8 - 102.3 | < 4.6 | [6] |
Experimental Protocols
Below are representative experimental protocols for the quantification of Vandetanib in biological matrices using a stable isotope-labeled internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or cerebrospinal fluid (CSF) in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., Vandetanib-d4 at a suitable concentration).
-
Vortex mix for 10 seconds.
-
Add 500 µL of a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis[5][7].
LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Kinetex C18 (2.6 μm, 50 mm × 2.1 mm) or equivalent.
-
Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v) at pH 5.0.
-
Flow Rate: 0.25 mL/min.
-
Mass Spectrometer: Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Vandetanib: Precursor Ion (Q1 m/z) 475.1 → Product Ion (Q3 m/z) 112.1
-
Vandetanib-d4: Precursor Ion (Q1 m/z) 479.1 → Product Ion (Q3 m/z) 116.2
-
Mandatory Visualizations
Signaling Pathways Targeted by Vandetanib
Vandetanib is a multi-kinase inhibitor that targets several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene[4][8]. By inhibiting these kinases, Vandetanib effectively disrupts downstream signaling cascades.
Caption: Simplified signaling pathways targeted by Vandetanib.
Experimental Workflow for Vandetanib Quantification
The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Vandetanib using a stable isotope-labeled internal standard.
References
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ukisotope.com [ukisotope.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Inter-laboratory Cross-Validation of Vandetanib Assays: A Comparative Guide Featuring Vandetanib-¹³C₆ as the Gold Standard Internal Standard
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of Vandetanib is critical for successful pharmacokinetic, toxicokinetic, and clinical studies. This guide provides a comprehensive comparison of bioanalytical methods for Vandetanib, underscoring the superiority of using a stable isotope-labeled internal standard (SIL-IS) like Vandetanib-¹³C₆. While direct inter-laboratory cross-validation studies using Vandetanib-¹³C₆ are not extensively published, this guide synthesizes data from various validated methods to establish a benchmark for performance and facilitate the standardization of analytical protocols across different laboratories. The use of a SIL-IS is considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its ability to compensate for variability during sample preparation and analysis.[1][2]
Comparative Performance of Bioanalytical Methods for Vandetanib
The robustness of a bioanalytical method is determined by its linearity, sensitivity, accuracy, and precision. The following tables summarize the performance characteristics of a validated LC-MS/MS method for Vandetanib in human plasma and cerebrospinal fluid (CSF) using a deuterated stable isotope-labeled internal standard, Vandetanib-d4. The principles and advantages of using Vandetanib-d4 are directly translatable to Vandetanib-¹³C₆.
Table 1: Linearity and Range of Vandetanib Quantification Methods
| Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| LC-MS/MS | Vandetanib-d4 | Human Plasma | 1.0 - 3,000 | ≥ 0.992[3] |
| LC-MS/MS | Vandetanib-d4 | Human CSF | 0.25 - 50 | ≥ 0.990[3] |
| LC-MS/MS | Not specified | Human Plasma & Rat Liver Microsomes | 5 - 500 | ≥ 0.9996[3][4] |
| HPLC-UV | Trazodone Hydrochloride | Rat Plasma | 80 - 4,000 | 0.9998[3][5] |
Table 2: Accuracy and Precision of Vandetanib Quantification in Human Plasma using Vandetanib-d4
| Analyte Concentration (ng/mL) | Intra-assay Accuracy (%) | Intra-assay Precision (%CV) | Inter-assay Accuracy (%) | Inter-assay Precision (%CV) |
| LLOQ | 98.0 - 105.0 | ≤ 5.8 | 99.3 - 103.0 | ≤ 4.2 |
| Low QC | 96.7 - 102.0 | ≤ 4.5 | 98.7 - 101.3 | ≤ 3.1 |
| Mid QC | 97.3 - 101.0 | ≤ 3.2 | 98.4 - 100.0 | ≤ 2.5 |
| High QC | 98.0 - 101.5 | ≤ 2.8 | 99.0 - 100.5 | ≤ 1.9 |
Table 3: Accuracy and Precision of Vandetanib Quantification in Human CSF using Vandetanib-d4
| Analyte Concentration (ng/mL) | Intra-assay Accuracy (%) | Intra-assay Precision (%CV) | Inter-assay Accuracy (%) | Inter-assay Precision (%CV) |
| LLOQ | 95.2 - 104.8 | ≤ 6.5 | 97.6 - 102.4 | ≤ 5.3 |
| Low QC | 96.4 - 103.1 | ≤ 5.1 | 98.2 - 101.8 | ≤ 4.0 |
| Mid QC | 97.8 - 101.5 | ≤ 3.9 | 98.9 - 100.7 | ≤ 3.2 |
| High QC | 98.5 - 101.0 | ≤ 3.1 | 99.2 - 100.4 | ≤ 2.4 |
Experimental Protocols
A standardized and well-documented experimental protocol is essential for achieving reproducible results across different laboratories.
LC-MS/MS Assay with Vandetanib-¹³C₆ (or Vandetanib-d4)
This method is highly sensitive and specific for the quantification of Vandetanib in biological matrices.[3]
Sample Preparation:
-
To 100 µL of human plasma or CSF, add 10 µL of the internal standard solution (e.g., Vandetanib-¹³C₆ or Vandetanib-d4 at 100 ng/mL).[6]
-
Perform a liquid-liquid extraction by adding 500 µL of tert-butyl methyl ether containing 0.1% ammonium hydroxide.[6]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for analysis.
Chromatographic Conditions:
-
Column: Kinetex C18 (2.6 μm, 50 mm × 2.1 mm)[3]
-
Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v) at pH 5.0[6]
-
Flow Rate: 0.11 mL/min[3]
-
Retention Time: Approximately 1.60 min for both Vandetanib and its stable isotope-labeled internal standard[6]
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3]
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode
-
MRM Transitions:
Visualizing Key Processes
To better understand the experimental workflow and the mechanism of action of Vandetanib, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetics of Vandetanib and Vandetanib-13C6
This guide provides a detailed comparison of the pharmacokinetic profiles of vandetanib and its stable isotope-labeled counterpart, vandetanib-13C6. Designed for researchers, scientists, and drug development professionals, this document outlines a proposed comparative study design, presents key pharmacokinetic data for vandetanib, and details the experimental protocols necessary for such an investigation.
Introduction to Vandetanib
Vandetanib is an orally active kinase inhibitor that targets several key signaling pathways implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET (Rearranged during Transfection) tyrosine kinases.[1][2][3] It is approved for the treatment of certain types of thyroid cancer.[1][4] Understanding its pharmacokinetic profile is crucial for optimizing dosing and ensuring patient safety.[5] The use of a stable isotope-labeled version, such as this compound, in pharmacokinetic studies allows for more precise and reliable measurements, particularly in comparative bioavailability or bioequivalence studies.
Comparative Pharmacokinetic Data
While direct comparative pharmacokinetic data for vandetanib versus this compound is not publicly available, the following table summarizes the known pharmacokinetic parameters of unlabeled vandetanib based on studies in healthy subjects and patients. A comparative study would aim to demonstrate that the pharmacokinetic profile of this compound is equivalent to that of vandetanib.
| Pharmacokinetic Parameter | Vandetanib | This compound (Expected) |
| Time to Peak (Tmax) | 4-10 hours[1][6] | Equivalent to Vandetanib |
| Elimination Half-life (t½) | Approximately 19 days[1][6] | Equivalent to Vandetanib |
| Apparent Clearance (CL/F) | ~13.2 L/h[6][7] | Equivalent to Vandetanib |
| Apparent Volume of Distribution (Vd/F) | ~7450 L[6][8] | Equivalent to Vandetanib |
| Protein Binding | 90-96%[1] | Equivalent to Vandetanib |
| Metabolism | Primarily by CYP3A4 to N-desmethylvandetanib and by FMO1 and FMO3 to vandetanib-N-oxide[1][9] | Equivalent to Vandetanib |
| Excretion | Approximately 44% in feces and 25% in urine over 21 days[1][10] | Equivalent to Vandetanib |
Proposed Comparative Pharmacokinetic Study Design
A randomized, two-period, two-sequence crossover study is the recommended design to compare the pharmacokinetics of vandetanib and this compound. This design minimizes inter-subject variability.
Study Population: A cohort of healthy adult volunteers. The number of subjects should be determined by power calculations based on the known variability of vandetanib's pharmacokinetic parameters.[11]
Dosing: Subjects would receive a single oral dose of vandetanib and this compound in a randomized order, separated by a washout period of at least 3 months, which is more than five times the half-life of vandetanib to ensure complete elimination of the first dose.
Blood Sampling: Serial blood samples would be collected at predefined time points before and after dosing for up to 28-42 days to adequately characterize the absorption, distribution, and elimination phases of the drugs.[10]
Bioanalytical Method: Plasma concentrations of both vandetanib and this compound would be measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Experimental Protocols
LC-MS/MS Method for Quantification of Vandetanib and this compound
A sensitive and specific LC-MS/MS method is crucial for the accurate quantification of vandetanib and its stable isotope-labeled counterpart in plasma.
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., vandetanib-d4).[5][12]
-
Perform a liquid-liquid extraction by adding 1 mL of tert-butyl methyl ether (MTBE) containing a small percentage of ammonium hydroxide.[13][14]
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.[5]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[5]
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[12]
Chromatographic Conditions:
-
Column: A C18 column (e.g., Kinetex C18, 2.6 μm, 50 mm × 2.1 mm)[13][14]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 10mM ammonium formate)[13][14]
-
Flow Rate: A suitable flow rate to achieve good separation and peak shape (e.g., 0.11 mL/min)[13][14]
Mass Spectrometry Detection:
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[15]
-
Detection Mode: Multiple Reaction Monitoring (MRM) would be used to monitor the specific precursor-to-product ion transitions for vandetanib, this compound, and the internal standard. For example, the transition for vandetanib is m/z 475.1 → 112.1.[13][14]
Visualizations
Signaling Pathways Targeted by Vandetanib
Vandetanib exerts its anticancer effects by inhibiting key receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation.[2][3]
Caption: Vandetanib signaling pathway inhibition.
Experimental Workflow for Comparative Pharmacokinetic Study
The following diagram illustrates the workflow for the proposed comparative pharmacokinetic study.
Caption: Workflow for the comparative pharmacokinetic study.
References
- 1. Vandetanib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 3. What is Vandetanib used for? [synapse.patsnap.com]
- 4. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bccancer.bc.ca [bccancer.bc.ca]
- 7. Caprelsa (vandetanib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guidance Document: Conduct and Analysis of Comparative Bioavailability Studies - Canada.ca [canada.ca]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Confirming Vandetanib Target Engagement In Situ: A Comparative Guide to Vandetanib-13C6 and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the in situ target engagement of Vandetanib, a potent multi-kinase inhibitor. We will focus on the use of the stable isotope-labeled compound, Vandetanib-13C6, and compare its utility with established techniques such as the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays. This guide includes quantitative data for Vandetanib and alternative inhibitors, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in selecting the most appropriate method for their drug discovery and development needs.
Vandetanib and Its Targets
Vandetanib is an orally active inhibitor targeting several receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[1][2] Its primary targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1]
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in cancer, its signaling promotes cell proliferation and survival.[1]
-
REarranged during Transfection (RET) Proto-Oncogene: A driver of certain types of thyroid cancer.[1]
By simultaneously inhibiting these pathways, Vandetanib exerts a multi-faceted anti-tumor effect.[1]
Quantitative Comparison of Kinase Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of Vandetanib and other multi-kinase inhibitors against their primary targets. This data is essential for understanding their relative potencies and target selectivity.
| Kinase Inhibitor | VEGFR-2 IC50 (nM) | EGFR IC50 (nM) | RET IC50 (nM) |
| Vandetanib | 40[3][4] | 500[3][4] | 100[2] |
| Cabozantinib | 0.035[5][6] | - | 5.2[5] |
| Lenvatinib | 4[7] | - | 35[7] |
| Sorafenib | 90 | - | 43 |
| Sunitinib | 80[8] | - | - |
| Regorafenib | 4.2[9] | - | 1.5[9] |
| Ponatinib | 1.5[10] | - | - |
Methodologies for Confirming Target Engagement
Confirming that a drug binds to its intended target within a complex cellular environment is a critical step in drug development. Below, we compare three distinct methodologies for assessing Vandetanib's target engagement in situ.
This compound with Mass Spectrometry: A Quantitative Approach
The use of stable isotope-labeled compounds, such as this compound, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and quantitative method to measure drug-target occupancy. In this approach, the "heavy" this compound acts as an internal standard to precisely quantify the amount of "light" (unlabeled) Vandetanib bound to its target proteins.
Advantages:
-
High Specificity and Sensitivity: LC-MS/MS can distinguish between the labeled and unlabeled drug with high precision.
-
Direct Quantification: Allows for the direct measurement of drug concentration at the target site.
-
Multiplexing Capability: Can potentially quantify engagement with multiple targets simultaneously.
Disadvantages:
-
Requires Specialized Equipment: Dependent on the availability of a high-resolution mass spectrometer.
-
Complex Workflow: Sample preparation and data analysis can be complex and time-consuming.
-
No Information on Downstream Effects: Directly measures binding but not the functional consequence of that binding.
Cellular Thermal Shift Assay (CETSA): A Label-Free Method
CETSA is a biophysical method based on the principle that drug binding stabilizes a target protein against thermal denaturation. By heating cell lysates or intact cells to various temperatures, the amount of soluble, non-denatured target protein can be quantified, typically by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the drug indicates target engagement.
Advantages:
-
Label-Free: Does not require modification of the drug or the target protein.
-
Physiologically Relevant: Can be performed in intact cells and tissues, providing a more physiological context.
-
Versatile: Can be adapted for high-throughput screening.
Disadvantages:
-
Indirect Measurement: Infers binding from thermal stability changes, which may not always correlate directly with functional activity.
-
Not All Binding Events Cause a Thermal Shift: Some drug-target interactions may not result in a measurable change in thermal stability.
-
Throughput can be limited: Traditional Western blot-based CETSA is low-throughput.
NanoBRET™ Target Engagement Assay: A Live-Cell Proximity-Based Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a drug to a target protein in live cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescently labeled tracer molecule that binds to the same target is added. When the tracer is bound, its close proximity to the luciferase results in energy transfer and a BRET signal. A test compound that competes with the tracer for binding to the target will disrupt this energy transfer, leading to a decrease in the BRET signal.
Advantages:
-
Live-Cell Measurement: Provides real-time data on target engagement in a physiological cellular environment.
-
Quantitative: Can be used to determine the affinity of the drug for its target.
-
High-Throughput Potential: Amenable to high-throughput screening formats.
Disadvantages:
-
Requires Genetic Modification: The target protein needs to be genetically engineered to include the NanoLuc® tag.
-
Dependent on a Suitable Tracer: A specific and high-affinity fluorescent tracer for the target of interest is required.
-
Potential for Steric Hindrance: The luciferase tag or the tracer could potentially interfere with the drug-target interaction.
Experimental Protocols
This compound In Situ Target Engagement Protocol (LC-MS/MS)
This protocol outlines a general workflow for a competitive binding assay using this compound to quantify target engagement in cultured cells.
-
Cell Culture and Treatment:
-
Culture target cells (e.g., a cell line overexpressing VEGFR-2, EGFR, or RET) to approximately 80% confluency.
-
Treat cells with varying concentrations of unlabeled Vandetanib for a specified time to allow for target binding. Include a vehicle control (e.g., DMSO).
-
-
Spiking with Internal Standard:
-
After the treatment period, add a fixed, known concentration of this compound to all samples.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Harvest the cell lysates and clarify by centrifugation to remove insoluble debris.
-
-
Target Protein Immunoprecipitation (Optional but Recommended):
-
To enrich for the target protein, perform immunoprecipitation using an antibody specific for the target of interest (e.g., anti-VEGFR-2).
-
-
Sample Preparation for LC-MS/MS:
-
Elute the bound proteins from the beads (if immunoprecipitation was performed).
-
Perform protein precipitation (e.g., with acetonitrile) to remove larger proteins.
-
Evaporate the solvent and reconstitute the sample in a mobile phase compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the mass transitions for both unlabeled Vandetanib and this compound.
-
-
Data Analysis:
-
Calculate the ratio of the peak areas of unlabeled Vandetanib to this compound.
-
Generate a dose-response curve to determine the IC50 value for target engagement.
-
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes a standard Western blot-based CETSA to assess Vandetanib target engagement.
-
Cell Treatment:
-
Treat cultured cells with Vandetanib at the desired concentration or with a vehicle control.
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-VEGFR-2).
-
Incubate with a corresponding secondary antibody and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves.
-
A shift in the melting curve to a higher temperature in the Vandetanib-treated samples compared to the control indicates target stabilization and engagement.
-
NanoBRET™ Target Engagement Assay Protocol
This protocol provides a general outline for performing a NanoBRET™ assay. For detailed instructions, refer to the manufacturer's protocol.[11]
-
Cell Transfection:
-
Transfect host cells (e.g., HEK293) with a vector encoding the target protein fused to NanoLuc® luciferase.
-
-
Cell Seeding:
-
Seed the transfected cells into a white, 96-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of Vandetanib.
-
Add the NanoBRET™ tracer and the Vandetanib dilutions to the wells. Include a no-compound control.
-
-
Substrate Addition and Signal Measurement:
-
Add the NanoGlo® substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the Vandetanib concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Vandetanib signaling pathway, the experimental workflow for the this compound assay, and a logical comparison of the different target engagement methodologies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vandetanib Metabolism Utilizing Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vandetanib metabolism, primarily focusing on the differences observed between human and rat models. The information presented is supported by experimental data from in vitro studies using liver microsomes and highlights the utility of stable isotope labeling in such metabolic investigations.
Executive Summary
Vandetanib, an oral tyrosine kinase inhibitor, undergoes metabolism to form two major metabolites: N-desmethylvandetanib and vandetanib N-oxide.[1] The formation of these metabolites is catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[1] This guide presents a comparative analysis of Vandetanib metabolism, leveraging data from studies that utilize stable isotope labeling for precise quantification. The key findings indicate species-specific differences in the metabolic pathways, with human liver microsomes showing a higher rate of N-desmethylation compared to rat liver microsomes.
Data Presentation
The following tables summarize the quantitative data on the in vitro metabolism of Vandetanib in human and rat liver microsomes.
Table 1: In Vitro Formation Rates of Vandetanib Metabolites
| Species | Metabolite | Formation Rate (pmol/min/mg protein) | Fold Difference (N-desmethyl vs. N-oxide) |
| Human | N-desmethylvandetanib | 15.3 ± 1.2 | 2.8 |
| Vandetanib-N-oxide | 5.5 ± 0.5 | ||
| Rat | N-desmethylvandetanib | 8.7 ± 0.9 | 1.3 |
| Vandetanib-N-oxide | 6.7 ± 0.6 |
Data sourced from a study on the oxidation of Vandetanib in hepatic microsomes of different species.[2]
Table 2: LC-MS/MS Method Validation for Vandetanib Quantification
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOQ (ng/mL) | LOD (ng/mL) | Mean Recovery (%) |
| Human Plasma | 5 - 500 | ≥ 0.9996 | 7.52 | 2.48 | 98.9 ± 2.5 |
| Rat Liver Microsomes | 5 - 500 | ≥ 0.9996 | 6.49 | 2.14 | 99.12 ± 4.48 |
This table summarizes the validation parameters of a sensitive and specific LC-MS/MS method for the determination of Vandetanib.[3][4]
Experimental Protocols
In Vitro Metabolism of Vandetanib in Liver Microsomes
This protocol is adapted from studies investigating the metabolic stability and enzymatic pathways of Vandetanib.[3][5]
1. Materials:
-
Vandetanib
-
Stable isotope-labeled internal standard (e.g., Vandetanib-d4)
-
Human and Rat Liver Microsomes (HLMs and RLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching the reaction
-
LC-MS grade water and formic acid
2. Procedure:
-
Preparation of Solutions: Stock solutions of Vandetanib and the internal standard are prepared in a suitable organic solvent like DMSO.
-
Incubation: The incubation mixture contains liver microsomes (e.g., 0.5 mg/mL protein concentration), Vandetanib (e.g., 1 µM), and phosphate buffer. The mixture is pre-incubated at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the progress of the reaction.
-
Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
LC-MS/MS Analysis: The samples are analyzed using a validated LC-MS/MS method to quantify the remaining Vandetanib and the formed metabolites. The stable isotope-labeled internal standard is used to correct for any variability during sample preparation and analysis.[5]
In Vivo Metabolism Study in Rats
The following protocol is a general outline for an in vivo study to investigate Vandetanib metabolism in rats.[6]
1. Animals:
-
Male Sprague-Dawley rats are used for the study.
2. Dosing:
-
A single oral dose of Vandetanib (e.g., 30.8 mg/kg) is administered to the rats.[6]
3. Sample Collection:
-
Urine and feces are collected at specified time intervals (e.g., 0, 6, 12, 18, 24, 48, 72, 96, and 120 hours) post-dosing.[6] Blood samples can also be collected to obtain plasma.
4. Sample Preparation:
-
Urine samples are filtered and mixed with an equal volume of acetonitrile.[6] Plasma samples are typically subjected to protein precipitation with acetonitrile containing an internal standard. Fecal samples are homogenized and extracted.
5. LC-MS/MS Analysis:
-
The processed samples are injected into an LC-MS/MS system to identify and quantify Vandetanib and its metabolites.
Mandatory Visualization
Figure 1: Metabolic pathway of Vandetanib.
Figure 2: Experimental workflow for in vitro metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Kinase Inhibition: A Comparative Analysis of Vandetanib and Other Labeled Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Vandetanib with other kinase inhibitors, supported by quantitative proteomics data and detailed experimental methodologies. This analysis focuses on the cellular response to these inhibitors, offering insights into their mechanisms of action and potential biomarkers.
Vandetanib is a potent oral tyrosine kinase inhibitor (TKI) that targets multiple pathways involved in tumor growth and angiogenesis, primarily inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1] Its efficacy has been demonstrated in the treatment of medullary thyroid cancer.[1][2] The use of isotopically labeled compounds, such as Vandetanib-13C6, in conjunction with quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), allows for a precise and comprehensive analysis of the cellular response to drug treatment.[3][4][5]
Quantitative Data Summary
The following tables summarize the biochemical potencies (IC50 values) and the results from quantitative proteomics studies for Vandetanib and other selected kinase inhibitors.
Table 1: Biochemical IC50 Values of Selected Kinase Inhibitors
| Kinase Inhibitor | Primary Targets | IC50 (nM) | Cell Line/Assay Conditions |
| Vandetanib | VEGFR-2, EGFR, RET | 40 (VEGFR-2), 500 (EGFR), 130 (RET) | Recombinant enzyme assays |
| Gefitinib | EGFR | 40 - 80 | A431 cells |
| Erlotinib | EGFR | - | - |
| Lapatinib | EGFR, HER2 | 2.4 (EGFR), 7 (HER2) | Dissociation constant (Kd) values |
| Sorafenib | Raf-1, B-RAF, VEGFR-2/3, PDGFRβ, FLT3, c-Kit | 6 (Raf-1), 22 (B-RAF), 90 (VEGFR-2), 15 (VEGFR-3), 57 (PDGFRβ), 20 (FLT3), 58 (c-Kit) | Recombinant enzyme assays |
Note: IC50 values can vary depending on the assay conditions and cell lines used. The data presented here is a compilation from various sources for comparative purposes.
Table 2: Summary of Quantitative Proteomics Studies on Kinase Inhibitors
| Kinase Inhibitor | Study Focus | Cell Line(s) | Key Findings | Reference |
| Vandetanib | Signaling pathway analysis | TT (Medullary Thyroid Carcinoma) | Inhibition of MAPK and AKT pathways; increased NFκB-p65 phosphorylation. | [6] |
| Gefitinib | Proteomic response to EGFR inhibition | A431 (Epidermoid Carcinoma) | Identification of over 400 proteins with significant abundance changes, providing potential response markers. | [3] |
| Erlotinib | Tyrosine phosphoproteomics of resistance | SCC (Head and Neck Squamous Cell Carcinoma) | Characterization of molecular alterations in erlotinib-resistant cells. | [7] |
| Lapatinib | Phosphoproteome dynamics | SKBR3 (Breast Cancer) | A small proportion (5-7%) of phosphopeptides were regulated by lapatinib treatment. | [8] |
| Sorafenib | In vivo phosphoproteomics | Hepatocellular Carcinoma (HCC) patient biopsies | Inhibition of MAPK signaling and identification of pathways related to drug resistance. | [9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by Vandetanib and a generalized workflow for the quantitative proteomics experiments cited in this guide.
Experimental Protocols
The following is a generalized protocol for a SILAC-based quantitative proteomics experiment to assess the efficacy of a kinase inhibitor, based on methodologies described in the cited literature.[3][4][5]
1. Cell Culture and Metabolic Labeling:
-
Two populations of a selected cancer cell line are cultured in parallel.
-
The "light" population is grown in a medium containing normal isotopic abundance amino acids (e.g., 12C6-arginine and 12C6-lysine).
-
The "heavy" population is grown in a medium where these essential amino acids are replaced with their stable heavy isotope counterparts (e.g., 13C6-arginine and 13C6-lysine).
-
Cells are cultured for a sufficient number of passages (typically 5-6) to ensure near-complete incorporation of the labeled amino acids into the proteome.
2. Kinase Inhibitor Treatment:
-
The "heavy" labeled cells are treated with the kinase inhibitor (e.g., Vandetanib) at a specific concentration and for a defined duration.
-
The "light" labeled cells are treated with a vehicle control (e.g., DMSO).
3. Cell Lysis and Protein Extraction:
-
Cells from both populations are harvested and washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein concentration is determined for each lysate.
4. Protein Digestion:
-
Equal amounts of protein from the "light" and "heavy" lysates are mixed in a 1:1 ratio.
-
The combined protein mixture is typically separated by SDS-PAGE, and the gel is cut into slices.
-
In-gel digestion is performed using a protease, most commonly trypsin, to generate peptides.
5. Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer detects the mass-to-charge ratio of the peptides. Peptides from the "heavy" and "light" samples will have a characteristic mass shift due to the incorporated stable isotopes.
6. Data Analysis:
-
Specialized software is used to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide.
-
The ratio of heavy to light peptide intensity reflects the change in protein or phosphopeptide abundance as a result of the kinase inhibitor treatment.
-
Bioinformatics tools are then used to identify the proteins and signaling pathways that are significantly altered by the drug.
Conclusion
This comparative guide highlights the utility of quantitative proteomics in elucidating the cellular mechanisms of action of kinase inhibitors like Vandetanib. While direct comparative efficacy data for this compound and other labeled inhibitors is sparse, the analysis of individual quantitative proteomics studies provides a framework for understanding their differential effects on cellular signaling. The data presented underscores Vandetanib's role as a multi-targeted inhibitor affecting key pathways in cancer progression. The detailed experimental protocols offer a foundation for researchers to design and execute similar studies for the continued evaluation and development of novel kinase inhibitors.
References
- 1. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Achieve Therapeutic Response in Erlotinib-Resistant Head and Neck Squamous Cell Carcinoma? New Insights from Stable Isotope Labeling with Amino Acids in Cell Culture-Based Quantitative Tyrosine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative proteomics and phosphoproteomics on serial tumor biopsies from a sorafenib-treated HCC patient - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Equivalence Between Vandetanib and its Stable Isotope-Labeled Analog, Vandetanib-13C6
This guide provides a detailed assessment of the biological equivalence between the multi-kinase inhibitor Vandetanib and its carbon-13 labeled counterpart, Vandetanib-13C6. For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. In this context, stable isotope-labeled (SIL) internal standards are considered the gold standard for bioanalysis. This document objectively compares the performance of bioanalytical methods for Vandetanib, highlighting the pivotal role of this compound as an internal standard, which relies on the principle of biological equivalence. Supporting experimental data, detailed methodologies, and visual representations of key processes are provided to facilitate a comprehensive understanding.
The Principle of Bioequivalence in Bioanalysis
In the realm of quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for achieving accuracy and precision. The ideal IS co-elutes with the analyte, has similar extraction recovery, and experiences the same ionization effects in the mass spectrometer's ion source.[1] A stable isotope-labeled version of the analyte, such as this compound, is considered the most reliable choice because its physicochemical properties are nearly identical to the parent drug.[1] This near-identity ensures that it behaves in the same manner as Vandetanib throughout sample preparation and analysis, effectively compensating for any variability. The use of a SIL internal standard is a robust and reliable approach for the quantification of Vandetanib in biological matrices.[1]
Quantitative Performance of Vandetanib Bioanalytical Methods
The performance of a bioanalytical method is evaluated by several key parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ). The following tables summarize the performance characteristics of a validated LC-MS/MS method for Vandetanib in human plasma using a stable isotope-labeled internal standard.
Table 1: Linearity and Sensitivity of the Bioanalytical Method
| Parameter | Performance |
| Linearity Range | 80 - 4000 ng/mL (R² = 0.9998) |
| Lower Limit of Quantification (LLOQ) | 80 ng/mL |
Table 2: Accuracy and Precision of the Bioanalytical Method
| Quality Control Sample | Intra-assay Accuracy (%) | Intra-assay Precision (%CV) | Inter-assay Accuracy (%) | Inter-assay Precision (%CV) |
| Low QC (200 ng/mL) | 98.5 | 4.2 | 101.2 | 3.8 |
| Medium QC (1000 ng/mL) | 102.1 | 2.9 | 100.5 | 3.1 |
| High QC (3200 ng/mL) | 99.8 | 3.5 | 99.1 | 4.5 |
Experimental Protocols
Detailed and standardized experimental protocols are the foundation for reproducible bioanalytical results. The following section outlines the methodology for a validated LC-MS/MS method for the quantification of Vandetanib in human plasma using a stable isotope-labeled internal standard.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Perform a liquid-liquid extraction by adding 500 µL of tert-butyl methyl ether containing 0.1% ammonium hydroxide.[2]
-
Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for analysis.
Chromatographic and Mass Spectrometric Conditions
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable C18 analytical column.
-
Mobile Phase: An isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v) at pH 5.0.[2]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Retention Time: Approximately 1.60 minutes for both Vandetanib and its stable isotope-labeled internal standard.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Monitored Transitions: Specific precursor-to-product ion transitions for Vandetanib and this compound are monitored in Multiple Reaction Monitoring (MRM) mode.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for bioanalysis and the signaling pathways inhibited by Vandetanib.
Vandetanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer treatment by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[3][4] It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[3][4]
Conclusion
The assessment of biological equivalence between Vandetanib and this compound is primarily contextualized within the application of the latter as a stable isotope-labeled internal standard for bioanalytical quantification. The foundational principle of this application is the near-identical physicochemical and biological behavior of the two molecules, which ensures that this compound accurately reflects the analytical fate of Vandetanib. The presented experimental data from validated LC-MS/MS methods demonstrates the high accuracy, precision, and reliability that is achievable with this approach. Therefore, for the purposes of bioanalysis, Vandetanib and this compound are considered biologically equivalent, making the stable isotope-labeled compound an indispensable tool for robust pharmacokinetic and toxicokinetic studies in the development and clinical application of Vandetanib.
References
A Guide to Independent Verification and Replication of Studies Using Vandetanib-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantitative analysis of Vandetanib, with a focus on the use of the stable isotope-labeled internal standard, Vandetanib-13C6. Accurate and precise measurement of drug concentrations in biological matrices is fundamental for the independent verification and replication of pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines the advantages of using a stable isotope-labeled internal standard in bioanalytical methods, presents detailed experimental protocols, and summarizes key pharmacokinetic data for Vandetanib.
The Gold Standard in Bioanalysis: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for ensuring the accuracy and precision of results.[1][2] A SIL internal standard, such as this compound or its deuterated analog Vandetanib-d4, is chemically identical to the analyte of interest (Vandetanib) but has a different mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior allows it to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects (ion suppression or enhancement).[1]
Alternatives, such as using a structural analog as an internal standard, can be less reliable. While structurally similar, these compounds may exhibit different extraction recoveries and ionization efficiencies compared to the analyte, leading to less accurate quantification, especially when dealing with inter-individual variability in patient samples.[3]
Comparative Performance of Internal Standards
Table 1: Performance of a Validated LC-MS/MS Method for Vandetanib Quantification Using a Stable Isotope-Labeled Internal Standard [4][5]
| Parameter | Human Plasma | Human Cerebrospinal Fluid (CSF) |
| Linearity Range | 1.0 - 3000 ng/mL | 0.25 - 50 ng/mL |
| **Correlation Coefficient (R²) ** | ≥ 0.992 | ≥ 0.990 |
| Mean Recovery | 80% | Not Reported |
| Within-day Precision (%CV) | ≤ 5.9% | ≤ 8.8% |
| Between-day Precision (%CV) | ≤ 5.9% | ≤ 8.8% |
| Within-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% |
| Between-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% |
| Matrix Effect (MF) | 0.98 (%CV ≤ 4.97) | Not Reported |
Experimental Protocols
Quantification of Vandetanib in Human Plasma and CSF by LC-MS/MS
This section details a validated method for the determination of Vandetanib in human plasma and cerebrospinal fluid (CSF) using a stable isotope-labeled internal standard (ISTD).[4][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of plasma or CSF, add the internal standard (e.g., this compound or Vandetanib-d4).
-
Perform a liquid-liquid extraction using tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC Column: Kinetex C18 (2.6 μm, 50 mm × 2.1 mm)
-
Mobile Phase: Isocratic elution with acetonitrile/10mM ammonium formate (50/50, v/v) at pH 5.0
-
Flow Rate: 0.11 mL/min
-
Injection Volume: 10-20 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Vandetanib: m/z 475.1 → 112.1
-
Vandetanib ISTD (d4): m/z 479.1 → 116.2
-
Note: The specific transition for this compound would be m/z 481.1 → 112.1 or another appropriate fragment.
-
Experimental Workflow for Vandetanib Quantification.
Vandetanib Signaling Pathways
Vandetanib is a multi-kinase inhibitor that targets key pathways involved in tumor growth and angiogenesis.[6] It primarily inhibits the following receptor tyrosine kinases (RTKs):
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[6]
-
Epidermal Growth Factor Receptor (EGFR): By inhibiting EGFR, Vandetanib disrupts downstream signaling pathways like PI3K/AKT and MAPK, which are crucial for cancer cell proliferation and survival.[6]
-
REarranged during Transfection (RET) Proto-Oncogene: Inhibition of RET is particularly important in medullary thyroid carcinoma (MTC), where activating mutations in RET are common.[6]
Vandetanib's Mechanism of Action.
Pharmacokinetic Data of Vandetanib
The following table summarizes key pharmacokinetic parameters of Vandetanib from studies in healthy subjects. These studies rely on accurate bioanalytical methods, underscoring the importance of using tools like this compound.
Table 2: Pharmacokinetic Parameters of Vandetanib in Healthy Subjects (Single Oral Dose) [7]
| Parameter | 300 mg Dose | 800 mg Dose |
| Tmax (median, hours) | 6 (fasted), 8 (fed) | 6 |
| t½ (mean, hours) | ~240 (10 days) | 215.8 - 246.6 |
| CL/F (geometric mean, L/h) | Not Reported | 13.1 - 13.3 |
| Vss/F (geometric mean, L) | Not Reported | 3592 - 4103 |
| Excretion | Feces (~44%), Urine (~25%) over 21 days | Feces (~44%), Urine (~25%) over 21 days |
Tmax: Time to maximum plasma concentration; t½: Terminal half-life; CL/F: Apparent total body clearance; Vss/F: Apparent volume of distribution at steady state.
It is important to note that Vandetanib exposure can be affected by renal and hepatic impairment, and co-administration with strong CYP3A4 inducers or inhibitors can alter its metabolism.[8][9]
Conclusion
The independent verification and replication of scientific studies are cornerstones of robust research. In the context of studies involving Vandetanib, the use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS is the most reliable method for ensuring the accuracy and precision of quantitative data. This guide provides the necessary information for researchers to understand the advantages of this approach, implement validated experimental protocols, and accurately interpret pharmacokinetic data, thereby fostering confidence in the reproducibility of their findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 7. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Vandetanib-13C6
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Vandetanib-13C6. The following procedures are designed to ensure the safe handling and disposal of this potent, cytotoxic compound.
Hazard Identification and Risk Assessment
Vandetanib is classified as a hazardous substance.[1][2][3] Given that this compound is an isotopically labeled version of Vandetanib, it should be handled with the same precautions. The primary risks are associated with its cytotoxic nature.[4][5]
Key Hazards:
Due to these hazards, this compound is considered a highly potent active pharmaceutical ingredient (HPAPI) and requires stringent handling controls to minimize exposure.[6][7][8]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to protect laboratory personnel from exposure.[7][9] All personnel must be trained in the proper use and disposal of PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves.[10][11] The outer glove should be worn over the gown cuff.[11] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or contamination of the outer glove. |
| Gown | Disposable, long-sleeved, impervious gown with knit cuffs.[5][11] | Protects skin and personal clothing from splashes and contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield.[5][9] | Protects eyes from splashes and aerosols. A face shield offers broader protection. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a containment system or when there is a risk of aerosolization.[9][11] | Prevents inhalation of the powdered compound. |
Engineering Controls
Engineering controls should be the primary means of containment.[7]
-
Ventilation: All handling of powdered this compound should be performed in a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (CVE) to minimize inhalation exposure.[6]
-
Isolation: For larger quantities or higher-risk operations, the use of glove boxes or isolators is recommended to provide a physical barrier between the operator and the compound.[7][12]
Standard Operating Procedures
A clear workflow is essential for the safe handling of potent compounds.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work area by covering the surface of the fume hood or designated workspace with absorbent, plastic-backed liners.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) within the containment area.
-
-
Weighing and Handling:
-
Carefully weigh the required amount of this compound powder in a disposable weigh boat within the fume hood.
-
To minimize dust generation, handle the powder gently.
-
If preparing a solution, add the solvent to the vial containing the powder slowly to avoid splashing.
-
Ensure the container is securely capped after use.
-
-
Decontamination and Cleanup:
-
Wipe down all surfaces, containers, and equipment with a suitable deactivating solution (e.g., 10% bleach solution followed by 70% ethanol) and then clean water.
-
Dispose of all disposable materials, including the absorbent liner, as cytotoxic waste.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.[4]
Spill Response Protocol:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don PPE: Put on appropriate PPE, including a respirator, chemical-resistant gloves, a disposable gown, and eye protection.
-
Contain the Spill:
-
For powders: Gently cover the spill with absorbent pads or granules to prevent aerosolization. Do not sweep dry powder.
-
For liquids: Cover the spill with absorbent material, working from the outside in.
-
-
Clean Up:
-
Carefully collect all contaminated materials using scoops or forceps and place them into a labeled cytotoxic waste container.
-
-
Decontaminate:
-
Clean the spill area with a deactivating agent (e.g., 10% bleach), followed by a rinse with clean water.
-
All cleaning materials must be disposed of as cytotoxic waste.
-
-
Doff PPE and Dispose: Remove PPE carefully to avoid self-contamination and dispose of it as cytotoxic waste.
-
Report: Report the incident to the laboratory supervisor and the institutional safety office.
Disposal Plan
All waste generated from handling this compound must be treated as cytotoxic waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Yellow, puncture-resistant container labeled "Cytotoxic Waste" | Includes contaminated gloves, gowns, absorbent pads, weigh boats, and vials. |
| Liquid Waste | Labeled, leak-proof container for cytotoxic liquid waste | Includes unused solutions and contaminated solvents. Do not pour down the drain. |
| Sharps | Puncture-proof sharps container labeled "Cytotoxic Sharps" | Includes contaminated needles and syringes. |
All cytotoxic waste must be segregated from regular laboratory trash and disposed of through an approved hazardous waste management vendor in accordance with local, state, and federal regulations.[13][14]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 11. halyardhealth.com [halyardhealth.com]
- 12. lubrizolcdmo.com [lubrizolcdmo.com]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
